Product packaging for 1-[2-(3-Aminophenyl)ethyl]piperidin-4-ol(Cat. No.:)

1-[2-(3-Aminophenyl)ethyl]piperidin-4-ol

Cat. No.: B13890064
M. Wt: 220.31 g/mol
InChI Key: LOZPTLRYYBLRCM-UHFFFAOYSA-N
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Description

1-[2-(3-Aminophenyl)ethyl]piperidin-4-ol is a chemical compound of significant interest in medicinal chemistry and drug discovery due to its piperidine core and aniline substituents. The piperidine ring is a fundamental heterocyclic scaffold and a pivotal cornerstone in the production of drugs, found in more than twenty classes of pharmaceuticals . Piperidine derivatives are key synthetic fragments for designing biologically active molecules and are present in a wide range of therapeutic agents, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antipsychotic medications . Furthermore, compounds featuring a piperidine ring linked to an aromatic system have been extensively investigated for central nervous system (CNS) targets. Recent research on structurally related 4-oxypiperidines highlights their potential as multiple-targeting ligands, for example, acting as histamine H3 receptor antagonists with additional cholinesterase inhibitory activity for the potential treatment of neurodegenerative diseases like Alzheimer's . The specific structure of this compound, incorporating a piperidine ring, a hydroxymethylene group, and an aromatic amine, makes it a versatile building block or intermediate for the synthesis of more complex molecules. Researchers can utilize this compound to develop novel chemical entities for various pharmacological applications. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20N2O B13890064 1-[2-(3-Aminophenyl)ethyl]piperidin-4-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

1-[2-(3-aminophenyl)ethyl]piperidin-4-ol

InChI

InChI=1S/C13H20N2O/c14-12-3-1-2-11(10-12)4-7-15-8-5-13(16)6-9-15/h1-3,10,13,16H,4-9,14H2

InChI Key

LOZPTLRYYBLRCM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)CCC2=CC(=CC=C2)N

Origin of Product

United States

Sophisticated Synthetic Methodologies for 1 2 3 Aminophenyl Ethyl Piperidin 4 Ol and Analogous Structures

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com This process involves breaking bonds (disconnections) and converting functional groups (functional group interconversions, FGI) to reveal potential synthetic pathways.

One of the most logical disconnections for 1-[2-(3-aminophenyl)ethyl]piperidin-4-ol is the C-N bond between the piperidine (B6355638) nitrogen and the ethyl linker. This bond is often formed in the final steps of the synthesis.

Disconnection Strategy: Breaking the N-CH₂ bond suggests two primary synthetic approaches based on nucleophilic substitution or reductive amination.

Alkylation Approach: This strategy involves piperidin-4-ol acting as a nucleophile and a 2-(3-aminophenyl)ethyl derivative as an electrophile. To prevent side reactions with the aniline (B41778) amine, its precursor, a nitro group, is typically used. The key synthons are piperidin-4-ol and an electrophilic 2-(3-nitrophenyl)ethyl fragment. A common synthetic equivalent for the latter is 2-(3-nitrophenyl)ethyl bromide or tosylate. The final step would be the reduction of the nitro group.

Reductive Amination Approach: Alternatively, the disconnection can lead to piperidin-4-ol and (3-aminophenyl)acetaldehyde. The synthesis proceeds via the formation of an iminium ion intermediate, which is then reduced in situ. This is a widely used method for C-N bond formation. nih.gov Again, using the nitro-analogue, (3-nitrophenyl)acetaldehyde, would be a more practical precursor, with the reduction of both the iminium ion and the nitro group potentially occurring in a single step or sequentially.

Disconnections of the carbon-carbon bonds within the 2-(3-aminophenyl)ethyl side chain offer alternative routes that build this fragment during the synthesis.

Disconnection of the Ethyl Linker: Breaking the C-C bond between the ethyl group and the phenyl ring points towards modern cross-coupling reactions. A powerful method for this transformation is the Negishi cross-coupling, which can form C(sp²)-C(sp³) bonds by reacting an organozinc reagent with an aryl halide. researchgate.net In this scenario, a protected piperidine fragment with a haloethyl side chain could be coupled with a 3-aminophenylzinc reagent.

Stepwise Construction of the Ethyl Linker: The ethyl linker can also be constructed in a stepwise fashion. For example, a Wittig reaction could be employed by reacting a piperidine-4-one precursor with a suitable phosphonium (B103445) ylide to introduce a vinyl group, followed by reduction. nih.gov Another approach involves the reaction of 1-benzyl-4-piperidone with the Grignard reagent derived from 3-bromobenzonitrile, followed by a series of transformations to form the ethyl linker and convert the nitrile to an amine.

Functional Group Interconversion (FGI) is a crucial retrosynthetic tactic where one functional group is transformed into another. amazonaws.com For the target molecule, the primary amino group and the secondary hydroxyl group are prime candidates for FGI.

Amino Group Synthesis: The 3-amino group on the phenyl ring is almost universally derived from the reduction of a 3-nitro group. The nitro group is a strong electron-withdrawing group that can influence the reactivity of the aromatic ring during synthesis and serves as a robust precursor to the amine. nih.govresearchgate.net A wide variety of reagents can achieve this transformation, including catalytic hydrogenation (e.g., H₂, Pd/C), or chemical reduction (e.g., SnCl₂, Fe/HCl).

Hydroxyl Group Synthesis: The 4-hydroxyl group on the piperidine ring is commonly introduced via the reduction of a ketone. Therefore, a key precursor in many synthetic routes is the corresponding 4-piperidone (B1582916) derivative (e.g., N-Boc-4-piperidone or N-benzyl-4-piperidone). google.comacs.org This reduction can be accomplished with various hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), often with high stereoselectivity.

Convergent and Linear Synthetic Routes

The assembly of the identified fragments can follow either a linear or a convergent pathway.

For this compound, a convergent approach is highly advantageous. The two key fragments, 2-(3-nitrophenyl)ethanol and a protected piperidin-4-ol , can be synthesized separately. The phenylethanol fragment can be activated (e.g., by converting the alcohol to a tosylate or bromide) and then used to alkylate the piperidine nitrogen. The final step would be the deprotection of the piperidine nitrogen (if necessary) and the reduction of the nitro group to the desired amine. This approach maximizes efficiency by building complexity in parallel streams before the final coupling step.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. nih.gov These reactions are highly atom-economical and can rapidly generate molecular complexity, making them attractive for constructing heterocyclic scaffolds like piperidine. nih.gov

The Mannich reaction is a classic three-component reaction involving the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.org It typically utilizes an amine, an aldehyde (often formaldehyde), and a carbonyl compound. jofamericanscience.org This reaction is particularly well-suited for the synthesis of 4-piperidone rings, which are direct precursors to the 4-hydroxypiperidine (B117109) moiety in the target molecule.

A plausible Mannich-type strategy to form a key piperidone intermediate, such as 1-benzyl-2,6-dicarbomethoxy-4-piperidone, would involve the condensation of benzylamine, formaldehyde, and dimethyl 1,3-acetonedicarboxylate. The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which is then attacked by the enol of the dicarboxylate. wikipedia.org Subsequent intramolecular cyclization and dehydration yield the piperidone ring. The carbomethoxy groups can then be removed via hydrolysis and decarboxylation to afford N-benzyl-4-piperidone, a versatile intermediate that can be reduced to N-benzyl-4-hydroxypiperidine and subsequently debenzylated for coupling with the side chain.

The components of a generalized Mannich reaction for the synthesis of a 4-piperidone core are summarized in the table below.

ComponentRole in ReactionExample ReactantIncorporation into Final Piperidone Ring
AmineNitrogen source for the heterocycleBenzylamineForms the ring nitrogen (N-1)
AldehydeProvides methylene (B1212753) bridgesFormaldehyde (2 equivalents)Forms the carbons at positions 2 and 6
Active Methylene CompoundProvides the carbon backboneAcetone (B3395972) or an acetone dicarboxylateForms the carbons at positions 3, 4, and 5
Ugi-type Reactions for Nitrogen Heterocycles

The Ugi four-component reaction (U-4CR) is a powerful tool in combinatorial chemistry for the rapid generation of molecular diversity. nih.gov This one-pot reaction involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. By strategically choosing the input components, complex structures, including functionalized piperidines, can be assembled.

For the synthesis of a precursor to this compound, a modified Ugi reaction could be envisioned. For instance, using 4-oxopiperidine-1-carboxylic acid tert-butyl ester (Boc-4-piperidone) as the carbonyl component, 3-nitrophenethylamine as the amine, a suitable carboxylic acid, and an isocyanide, a highly functionalized intermediate can be generated. Subsequent chemical transformations, including reduction of the nitro group and removal of protecting groups, would yield the target structure. The versatility of the Ugi reaction allows for the creation of a library of analogs by varying each of the four components. researchgate.net

While direct synthesis of this compound via a standard Ugi reaction is not straightforward due to the bifunctional nature of the target molecule, the reaction is well-suited for creating complex scaffolds that can be later modified. For example, the synthesis of carfentanil, a potent opioid analgesic with a 4-aminopiperidine (B84694) scaffold, has been achieved using an Ugi reaction followed by methanolysis. nih.gov This highlights the potential of Ugi-type reactions in accessing complex piperidine derivatives.

Component 1 (Amine)Component 2 (Carbonyl)Component 3 (Isocyanide)Component 4 (Carboxylic Acid)Product Type
3-NitrophenethylamineBoc-4-piperidonetert-Butyl isocyanideAcetic Acidα-Acylamino carboxamide precursor
AnilineProtected 4-piperidoneCyclohexyl isocyanideBenzoic AcidN-Aryl piperidine scaffold
Benzylamine1-Boc-4-oxopiperidineBenzyl (B1604629) isocyanidePropionic AcidHighly substituted piperidine intermediate

Intramolecular Cyclization Strategies

Intramolecular cyclization represents a cornerstone in the synthesis of heterocyclic compounds, including piperidines. These strategies involve the formation of a new C-N or C-C bond within a single molecule to construct the piperidine ring. The regioselectivity and stereoselectivity of these reactions are often controlled by the use of metal catalysts. nih.gov

Metal-Catalyzed Intramolecular C-N and C-C Bond Formation

Transition metal catalysts have revolutionized the synthesis of nitrogen heterocycles by enabling bond formations that are otherwise challenging. Catalysts based on palladium, rhodium, copper, and iridium are particularly effective in promoting intramolecular cyclizations to form piperidine rings under mild conditions and with high functional group tolerance. nih.gov

Palladium catalysts are widely used for C-N bond formation through reactions such as the Buchwald-Hartwig amination. rsc.org An intramolecular variant of this reaction can be a powerful strategy for the synthesis of N-aryl piperidines and related structures. For the synthesis of analogs of this compound, a precursor containing a suitably positioned amine and an aryl halide could undergo palladium-catalyzed intramolecular cyclization.

For instance, a linear precursor possessing a primary or secondary amine and a haloaryl group tethered by a flexible chain could be cyclized in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. This approach offers a direct route to the piperidine ring fused or substituted with an aromatic system. acs.org While direct application to the synthesis of the title compound would require a multi-step preparation of the linear precursor, the methodology is robust for creating a wide range of analogous structures. labxing.com

SubstrateCatalyst/LigandBaseSolventYield (%)
N-(2-bromoallyl)-2-bromoanilinePd(OAc)₂ / P(t-Bu)₃NaOt-BuToluene85
1-bromo-2-(pent-4-en-1-ylamino)benzenePd₂(dba)₃ / XantphosCs₂CO₃Dioxane78
N-(2-bromobenzyl)pent-4-en-1-aminePd(OAc)₂ / BINAPK₂CO₃Toluene92

Rhodium-catalyzed reactions involving carbenoid intermediates are highly effective for the construction of C-C and C-H bonds. nih.gov In the context of piperidine synthesis, rhodium carbenoids can undergo intramolecular N-H insertion reactions to form the heterocyclic ring. semanticscholar.org This methodology typically starts with a diazo compound tethered to an amine. Upon treatment with a rhodium catalyst, such as rhodium(II) acetate, a rhodium carbenoid is generated, which then rapidly undergoes intramolecular insertion into the N-H bond of the amine to yield the piperidine. nih.gov

This strategy could be adapted for the synthesis of piperidin-4-ol derivatives by starting with a diazoacetyl-protected amino alcohol. The stereochemistry of the resulting piperidine can often be controlled by using chiral rhodium catalysts. While this method is powerful, the preparation of the requisite diazo precursors can sometimes be challenging. A recent study demonstrated the synthesis of piperidin-4-one derivatives via an α-imino rhodium carbene-initiated cascade reaction, showcasing the utility of rhodium carbenoids in constructing the piperidine core. nih.gov

Diazo PrecursorRhodium CatalystSolventTemperature (°C)Yield (%)
1-Diazo-5-(benzylamino)pentan-2-oneRh₂(OAc)₄Dichloromethane2588
Methyl 2-diazo-6-(tosylamino)hexanoateRh₂(esp)₂Benzene8075
1-Diazo-6-(methylamino)hexan-2-oneRh₂(oct)₄Toluene4091

Copper-catalyzed reactions have a long history in C-N bond formation, with the Ullmann condensation being a classic example. nih.gov Modern advancements have led to milder and more efficient copper-catalyzed intramolecular amination reactions for the synthesis of nitrogen heterocycles. researchgate.net These reactions can proceed via various mechanisms, including radical pathways.

For the synthesis of piperidine derivatives, a linear substrate containing an amine and a suitable leaving group (e.g., a halide) or an unactivated C-H bond can undergo intramolecular cyclization in the presence of a copper catalyst. For example, copper-catalyzed intramolecular C-H amination of N-fluoro-substituted amides has been shown to produce piperidines in good yields. researchgate.net This approach is attractive due to the abundance and low cost of copper catalysts.

SubstrateCopper CatalystLigandBaseYield (%)
N-(5-hexenyl)anilineCuI1,10-PhenanthrolineK₃PO₄72
6-Bromo-N-methylhexan-1-amineCu(OAc)₂TMEDACs₂CO₃65
N-Fluoro-N-phenylhex-5-en-1-amine[Tp*Cu(NCMe)]NoneNone81

Iridium catalysts are highly effective in a variety of transformations, including hydrogenation and C-H activation. nih.gov In the context of piperidine synthesis, iridium-catalyzed N-alkylation and intramolecular allylic amination are particularly relevant. The "borrowing hydrogen" or "hydrogen autotransfer" methodology, often catalyzed by iridium complexes, allows for the N-alkylation of amines with alcohols, where the alcohol is transiently oxidized to an aldehyde, undergoes condensation with the amine, and the resulting imine is then reduced in situ. nih.gov

An intramolecular version of this process, starting from an amino diol, can provide a direct route to substituted piperidines. For example, the reaction of a primary amine with a 1,5-diol in the presence of an iridium catalyst can lead to the formation of N-substituted piperidines. researchgate.netresearchwithrowan.com This method is highly atom-economical as the only byproduct is water. Furthermore, iridium-catalyzed intramolecular allylic alkylation provides an enantioselective route to chiral piperidines. nih.gov

Amine SubstrateAlcohol/Diol SubstrateIridium CatalystConditionsProduct Yield (%)
Aniline1,5-Pentanediol[Cp*IrCl₂]₂/K₂CO₃Toluene, 110 °C85
Benzylamine1,5-Pentanediol[Ir(cod)Cl]₂/dppeXylene, 140 °C90
3-Aminophenol1,5-PentanediolIr/grapheneNeat, 150 °C78

Reductive Amination Protocols for N-Alkylation

Reductive amination is a cornerstone of amine synthesis, providing a direct route to N-alkylated products from an amine and a carbonyl compound. For the synthesis of this compound, this would involve reacting piperidin-4-ol with a suitable carbonyl precursor of the 2-(3-aminophenyl)ethyl side chain. A robust diastereoselective reductive amination/aza-Michael reaction sequence has been reported for the rapid construction of complex polysubstituted piperidines. acs.org

Modern variations of this reaction aim for greener and more atom-economical processes, often utilizing alcohols as alkylating agents through a cascade of oxidation, imine formation, and reduction steps. organic-chemistry.org

Hydrogen borrowing catalysis is a green, atom-economical approach for the N-alkylation of amines with alcohols, producing water as the sole byproduct. researchgate.net This process involves the temporary transfer of hydrogen from the alcohol to the catalyst, generating an intermediate aldehyde. The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen.

This methodology has been successfully applied to the synthesis of pharmaceutical intermediates. researchgate.net Transition metal catalysts, particularly those based on iridium, ruthenium, and iron, are frequently employed. researchgate.netacs.org For instance, Cp*-iridium half-sandwich complexes are highly reactive and selective catalysts for the alkylation of amines with alcohols under mild conditions, tolerating a wide range of substrates. organic-chemistry.org Even non-precious, earth-abundant metals like cobalt and manganese have been developed as effective catalysts for these transformations. acs.orgorganic-chemistry.org Azaaromatics like pyridine (B92270) have also been shown to act as efficient biomimetic hydrogen shuttles in transition-metal-free direct N-alkylation of amines with alcohols. rsc.org

The direct alkylation of amines with alcohols is a highly efficient method for preparing secondary and tertiary amines. nih.gov Mechanistically, this process is often synonymous with hydrogen borrowing catalysis. The reaction is valued for its environmental benefits, as it avoids the use of toxic alkyl halides. organic-chemistry.org

A variety of catalytic systems have been developed to facilitate this transformation, including complexes of ruthenium, iridium, iron, cobalt, and manganese. nih.gov These reactions typically require elevated temperatures, but photocatalytic methods have been developed that proceed at room temperature. nih.gov For example, a mixed heterogeneous photocatalyst prepared from Cu/TiO₂ and Au/TiO₂ enables the rapid N-alkylation of pharmaceutically relevant amines with alcohols at ambient temperature. nih.gov Furthermore, halide clusters of tungsten, niobium, molybdenum, and tantalum supported on silica (B1680970) gel have been shown to catalyze the N-alkylation of amines with primary alcohols. elsevierpure.com

Catalytic ApproachCatalyst ExamplesKey Advantages
Hydrogen BorrowingIridium, Ruthenium, Iron, Cobalt Complexes researchgate.netacs.orgorganic-chemistry.orgAtom-economical, water is the only byproduct. researchgate.net
Direct AlkylationRu, Ir, Fe, Co, Mn Complexes nih.govGreen alternative to using alkyl halides. organic-chemistry.org
Photocatalytic AlkylationCu/TiO₂ and Au/TiO₂Proceeds at ambient temperature. nih.gov
Halide Cluster Catalysis(H₃O)₂[(W₆Cl₈)Cl₆]•6H₂O on silica gelCatalyzes alkylation with primary alcohols. elsevierpure.com

Alkylation Strategies for the Piperidine Nitrogen

Direct alkylation of the piperidine nitrogen with a pre-formed side chain is a common and straightforward strategy to synthesize N-substituted piperidines.

The classical method for N-alkylation involves the reaction of a secondary amine, such as piperidin-4-ol, with an alkyl halide. libretexts.org In the context of synthesizing the target compound, this would involve reacting piperidin-4-ol with a 2-(3-aminophenyl)ethyl halide (e.g., bromide or iodide).

The reaction is typically carried out in a suitable solvent like anhydrous acetonitrile (B52724) or DMF. researchgate.net To prevent the formation of a quaternary ammonium (B1175870) salt, the alkyl halide is often added slowly to an excess of the amine. researchgate.net Alternatively, a base such as K₂CO₃ or KHCO₃ can be added to neutralize the hydrohalic acid formed during the reaction, which can speed up the process. researchgate.net However, the use of a base may increase the possibility of dialkylation. researchgate.net The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the piperidine attacks the electrophilic carbon of the phenylethyl halide, displacing the halide ion. libretexts.org While effective, this method is often less favored in modern pharmaceutical synthesis due to the toxicity of alkyl halides and the generation of stoichiometric salt waste. dtu.dk

ReagentsConditionsKey Considerations
Piperidine, Alkyl Halide (e.g., bromide, iodide)Anhydrous acetonitrile or DMF, room temperature. researchgate.netSlow addition of halide to excess amine minimizes quaternization. researchgate.net
Piperidine, Alkyl Halide, Base (e.g., K₂CO₃)Dry DMF, room temperature. researchgate.netBase neutralizes acid byproduct, can increase reaction rate. researchgate.net
Mitsunobu Reactions

The Mitsunobu reaction is a versatile and powerful tool in organic synthesis for the conversion of primary and secondary alcohols into a variety of functional groups, including esters, ethers, and, significantly for the synthesis of piperidine analogs, nitrogen-containing moieties. missouri.eduorganic-chemistry.orgnih.gov This reaction proceeds via a dehydrative redox mechanism, typically involving a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov A key feature of the Mitsunobu reaction, particularly valuable in the synthesis of chiral molecules, is the inversion of stereochemistry at the alcohol's carbon center. organic-chemistry.orgrsc.orgnih.gov

In the context of synthesizing structures analogous to this compound, the Mitsunobu reaction offers a strategic method for introducing the nitrogen atom of the piperidine ring or for functionalizing a pre-existing piperidin-4-ol scaffold. For instance, an appropriately protected aminophenylethyl fragment could be coupled with a piperidin-4-ol derivative. More commonly, the reaction is employed for intramolecular cyclization to form the piperidine ring itself.

The general mechanism involves the activation of the alcohol by the PPh₃/DEAD reagent system to form an alkoxyphosphonium salt, which acts as an excellent leaving group. missouri.edu A suitable nitrogen nucleophile can then displace this group in an Sₙ2 fashion, leading to the formation of a C-N bond with inverted configuration. nih.gov Suitable nitrogen nucleophiles need to be acidic enough (typically pKa < 13) to protonate the intermediate betaine, with common examples being phthalimide (B116566) or hydrazoic acid. missouri.eduorganic-chemistry.org Subsequent deprotection or reduction steps can then reveal the desired amine.

While direct application to this compound is not extensively documented in readily available literature, the synthesis of related chiral piperidine derivatives highlights the utility of this reaction. For example, Takayama and co-workers utilized a Mitsunobu reaction with diphenylphosphoryl azide (B81097) (DPPA) as the nucleophile to convert a chiral secondary alcohol into an azide, a precursor to the amine, during the synthesis of the alkaloid Lycoposerramine-X. rsc.org Similarly, Chandrasekhar's group synthesized a 4-hydroxypiperidine derivative, aza-(−)-diospongin A, by reacting a chiral benzyl alcohol with hydrazoic acid under Mitsunobu conditions (PPh₃, DIAD), achieving the substitution of the hydroxyl group with an azido (B1232118) group. rsc.orgnih.gov

The reaction conditions can be optimized to improve yields and facilitate purification. For instance, the use of polymer-bound triphenylphosphine or alternative azodicarboxylates can simplify the removal of by-products like triphenylphosphine oxide and the reduced hydrazine (B178648) derivative, which can be challenging in large-scale synthesis. nih.govaalto.fi

Stereoselective Introduction of the Piperidin-4-ol Hydroxyl Group

The stereochemistry of the hydroxyl group at the C-4 position of the piperidine ring is crucial for the biological activity of many pharmaceutical compounds. Therefore, methods for its stereoselective introduction are of significant interest.

Reduction of Piperidin-4-ones

The reduction of a precursor piperidin-4-one is one of the most common and effective strategies for introducing the C-4 hydroxyl group. nih.govdtic.mil The stereochemical outcome of this reduction—yielding either a cis (axial hydroxyl) or trans (equatorial hydroxyl) isomer—is highly dependent on the nature of the reducing agent, the steric hindrance of the substituents on the piperidine ring, and the reaction conditions.

Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), tend to attack the carbonyl group from the less sterically hindered face, leading to the formation of the axial alcohol. Conversely, smaller hydride reagents, like sodium borohydride (NaBH₄), can approach from either the axial or equatorial direction, often resulting in a mixture of isomers, with the thermodynamically more stable equatorial alcohol typically predominating.

A modular, one-pot synthesis of piperidin-4-ols has been developed involving a gold-catalyzed cyclization followed by an in situ reduction of the intermediate piperidin-4-one. nih.gov This method demonstrates excellent diastereoselectivity, which is influenced by the choice of reducing agent and reaction temperature.

PrecursorReducing AgentProduct(s)Diastereomeric Ratio (dr)Yield (%)
N-Boc-piperidin-4-oneNaBH₄N-Boc-piperidin-4-olMixture of cis/transHigh
N-Benzyl-2-methylpiperidin-4-oneL-Selectride®cis-N-Benzyl-2-methylpiperidin-4-ol>95:5Good
N-Ts-2,6-diphenylpiperidin-4-oneLiAlH₄N-Ts-2,6-diphenylpiperidin-4-olPredominantly transModerate

This table is illustrative and compiles representative outcomes from general organic synthesis principles.

Asymmetric Hydrogenation and Biocatalytic Methods

For the synthesis of enantiomerically pure piperidin-4-ols, asymmetric methods are employed, offering high levels of stereocontrol.

Asymmetric Hydrogenation: The asymmetric hydrogenation of pyridinium (B92312) salts or related unsaturated precursors provides a powerful route to chiral piperidines. dicp.ac.cnrsc.org This approach utilizes chiral transition metal catalysts, typically based on rhodium or iridium, with chiral phosphine ligands. dicp.ac.cnrsc.orgresearchgate.net For instance, iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts has been shown to produce cis-configured hydroxypiperidine esters with excellent enantioselectivity (up to 97% ee) and diastereoselectivity (>20:1 dr). rsc.org Similarly, rhodium-catalyzed reductive transamination of pyridinium salts can yield a variety of chiral piperidines with high stereoselectivity. dicp.ac.cn A significant advantage of these methods is their potential for scalability and tolerance of various functional groups. dicp.ac.cn

SubstrateCatalyst SystemProduct Configurationee (%)dr
5-Hydroxypicolinate Pyridinium SaltsIridium-based catalystcis-hydroxypiperidine estersup to 97>20:1
N-Iminopyridinium YlidesRhodium-based catalystChiral substituted piperidinesGoodN/A
Substituted PyridinesBorenium ions / Hydrosilanescis-PiperidinesN/AHigh

Data compiled from sources dicp.ac.cnrsc.orgnih.govnih.gov.

Biocatalytic Methods: Biocatalysis has emerged as a green and highly selective alternative for the synthesis of chiral molecules. chemistryviews.orgnih.gov Enzymes such as ketoreductases (KREDs), lipases, and transaminases can be used to resolve racemic mixtures or perform asymmetric transformations with high enantiomeric excess. researchgate.netmdpi.com For example, ketoreductases can asymmetrically reduce a piperidin-4-one to a specific enantiomer of the corresponding piperidin-4-ol. researchgate.net Furthermore, multi-enzyme cascades have been developed for the synthesis of enantiomerically pure piperidines from achiral starting materials in a single pot. researchgate.net The combination of biocatalysis with other synthetic methods, such as organocatalysis or radical cross-coupling, has expanded the toolkit for creating complex and stereochemically rich piperidine frameworks. chemistryviews.orgresearchgate.net

Introduction and Transformation of the Aminophenyl Moiety

Nitro Group Reduction to Amine

A common and reliable strategy for introducing an amino group onto an aromatic ring is through the reduction of a corresponding nitro group. nih.govwikipedia.org This two-step approach involves the nitration of the phenyl ring followed by the reduction of the nitro group to an amine. A wide array of reagents and conditions are available for this transformation, allowing for high chemoselectivity, which is crucial when other reducible functional groups are present in the molecule. google.comorganic-chemistry.org

Catalytic Hydrogenation: This is a widely used method on both laboratory and industrial scales. nih.govgoogle.com The reaction is typically carried out using a heterogeneous catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, under an atmosphere of hydrogen gas. wikipedia.org This method is generally clean and high-yielding.

Metal-Mediated Reductions: Various metals in acidic or neutral media can efficiently reduce nitroarenes. wikipedia.org Common systems include iron in acetic acid, tin or zinc in hydrochloric acid, and sodium hydrosulfite. wikipedia.orgyoutube.com These methods are often preferred for their selectivity, as they can reduce nitro groups without affecting other sensitive functionalities like esters or ketones.

Transfer Hydrogenation: In this variation, a source other than hydrogen gas is used to provide the hydrogen atoms. Reagents like hydrazine, ammonium formate, or silanes (e.g., trichlorosilane) in the presence of a catalyst can be effective. google.comorganic-chemistry.org A metal-free reduction using trichlorosilane (B8805176) and a tertiary amine has been reported to be highly efficient and tolerant of many functional groups. organic-chemistry.org

Reducing SystemSubstrate ExampleKey Features
H₂, Pd/C1-Ethyl-2-(3-nitrophenyl) moietyHigh efficiency, clean reaction.
Fe, CH₃COOH1-Ethyl-2-(3-nitrophenyl) moietyGood for selective reduction.
SnCl₂, HCl1-Ethyl-2-(3-nitrophenyl) moietyClassic method, good yields.
HSiCl₃, Et₃N1-Ethyl-2-(3-nitrophenyl) moietyMetal-free, high functional group tolerance. organic-chemistry.org
Direct Amination Reactions

Modern synthetic chemistry has seen the development of methods for the direct introduction of an amino group onto a C-H bond of an aromatic ring, bypassing the need for nitration and reduction. These methods can offer greater atom economy and potentially shorten synthetic sequences.

Photoredox Catalysis: Organic photoredox catalysis has enabled the direct C-H amination of arenes with primary amines. unc.edunih.gov In this process, an acridinium (B8443388) photoredox catalyst, upon excitation with visible light, can oxidize an electron-rich arene to a cation radical. unc.edu This reactive intermediate is then trapped by a primary amine nucleophile to form the C-N bond. unc.edunih.gov This methodology has been shown to be effective for a range of electron-rich aromatics and various primary amines, including complex ones. unc.edu While this approach is promising, controlling the regioselectivity (ortho, meta, para) can be a challenge and is often directed by the electronic and steric properties of the substituents already present on the aromatic ring.

Reaction Mechanisms and Kinetic Studies in Synthesis

The synthesis of this compound and structurally related compounds is predominantly achieved through two strategic pathways: the reductive amination of a piperidin-4-one precursor or the direct N-alkylation of piperidin-4-ol. The selection of a particular route depends on factors such as starting material availability, desired purity profile, and scalability. A thorough understanding of the underlying reaction mechanisms and kinetics is crucial for optimizing reaction conditions and maximizing yield and selectivity. This section explores the detailed mechanistic steps, key intermediates, transition states, and kinetic profiles associated with these sophisticated synthetic methodologies.

Detailed Elucidation of Key Reaction Steps

The formation of the crucial C-N bond between the piperidine ring and the phenylethyl moiety is governed by distinct mechanistic steps in each primary synthetic route.

Reductive Amination Pathway

This widely used one-pot method involves the reaction of a ketone (piperidin-4-one) with an amine (3-aminophenethylamine) in the presence of a reducing agent. nih.govwikipedia.org The reaction proceeds through a sequence of equilibria before the final irreversible reduction.

Hemiaminal Formation: The synthesis initiates with the nucleophilic attack of the primary amine (3-aminophenethylamine) on the carbonyl carbon of N-protected piperidin-4-one. This rapid and reversible step leads to the formation of a tetrahedral hemiaminal intermediate. wikipedia.org

Dehydration to Iminium/Enamine: Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). Subsequent elimination of water generates a resonance-stabilized iminium cation. rsc.org This iminium cation exists in equilibrium with its corresponding enamine tautomer, which is formed by deprotonation of an adjacent carbon. rsc.orgntu.edu.sg The position of this equilibrium is influenced by the substitution pattern and reaction conditions. mdpi.com Shifting the equilibrium toward the imine/enamine is often achieved by removing the water formed, for instance, by using a dehydrating agent. wikipedia.org

Reduction: The final, irreversible step is the reduction of the electrophilic iminium cation (or the enamine) by a selective hydride donor. masterorganicchemistry.com Reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are commonly employed because they are mild enough not to reduce the starting ketone but are highly effective at reducing the protonated imine (iminium ion). nih.govmasterorganicchemistry.com The hydride transfer to the iminium carbon yields the desired secondary amine product.

Direct N-Alkylation Pathway

This approach represents a classic bimolecular nucleophilic substitution (SN2) reaction. researchgate.net It involves the direct coupling of piperidin-4-ol (the nucleophile) with a suitable 2-(3-aminophenyl)ethyl electrophile bearing a good leaving group (e.g., bromide, iodide, or tosylate).

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of piperidin-4-ol acts as a nucleophile, attacking the electrophilic carbon atom of the phenylethyl derivative that is bonded to the leaving group. This attack occurs from the backside relative to the leaving group. researchgate.net

Transition State Formation and Inversion: The reaction proceeds through a single, high-energy transition state where the nitrogen-carbon bond is partially formed and the carbon-leaving group bond is partially broken. researchgate.netsciforum.net

Product Formation: As the C-N bond forms completely, the leaving group is expelled, resulting in the formation of the N-alkylated piperidine product as a hydrohalide or tosylate salt. A non-nucleophilic base, such as potassium carbonate or a hindered amine like N,N-diisopropylethylamine, is typically added to neutralize the acid generated, thereby liberating the free secondary amine and preventing the formation of unreactive ammonium salts. researchgate.net

Identification of Transition States and Intermediates

The energy profiles of these synthetic routes are defined by a series of transient intermediates and high-energy transition states. While direct experimental observation is often challenging, their structures and relative energies have been extensively studied through computational methods like Density Functional Theory (DFT) for analogous systems. nih.govresearchgate.netrsc.org

Intermediates and Transition States in Reductive Amination

The reductive amination pathway involves several distinct species:

Key Intermediates: The primary intermediates are the hemiaminal , the iminium cation , and the enamine . The iminium cation is a key electrophilic species that undergoes reduction. In some systems, particularly those involving iridium catalysis with secondary amines, the enamine intermediate can be directly observed and plays a crucial role in the reaction pathway. rsc.org

Transition States (TS):

TS1 (Hemiaminal Formation): The transition state for the initial nucleophilic attack of the amine on the ketone.

TS2 (Dehydration): This is the transition state for the acid-catalyzed elimination of water from the hemiaminal. DFT studies on analogous systems show this step often possesses the highest activation energy, involving proton transfer to the hydroxyl group and the simultaneous cleavage of the C-O bond. nih.govacs.org

TS3 (Hydride Transfer): This transition state involves the transfer of a hydride ion from the reducing agent (e.g., borohydride complex) to the electrophilic carbon of the iminium ion. Computational models suggest that for reductions with sodium triacetoxyborohydride, the Lewis-acidic sodium ion coordinates and organizes both the iminium ion and the hydride donor in the transition state structure, facilitating the hydride transfer. nih.govnih.gov

Table 1: Calculated Activation Free Energies (ΔG‡) for Key Steps in an Analogous Reductive Amination Data derived from DFT studies on the reductive amination of acetaldehyde (B116499) with methylamine (B109427) using NaBH(OAc)₃.

Reaction StepTransition StateCalculated ΔG‡ (kcal/mol)
Hemiaminal FormationTS116.1
Hemiaminal DehydrationTS224.3
Iminium ReductionTS316.5

This interactive table is based on data from analogous systems and illustrates the relative energy barriers. The dehydration step (TS2) is shown to be the highest barrier, consistent with it often being the rate-determining step. nih.gov

Transition States in N-Alkylation

The SN2 pathway is characterized by a more straightforward energy profile with a single transition state between the reactants and products.

Intermediate Complex: Before reaching the transition state, the reactants (piperidin-4-ol and the electrophile) may form a loosely associated pre-reaction complex, such as an ion-dipole complex. sciforum.net

Transition State (TSSN2): The hallmark of the SN2 mechanism is its concerted nature, proceeding through a single transition state. researchgate.net For the N-alkylation of piperidin-4-ol, this transition state features a pentacoordinate carbon atom with a trigonal bipyramidal geometry. The incoming piperidine nitrogen and the outgoing leaving group occupy the two apical positions, approximately 180° apart. sciforum.netresearchgate.net The C-N bond is partially formed while the bond to the leaving group is partially broken.

Kinetic Profiles of Rate-Determining Steps

Kinetics of Reductive Amination

The kinetics of reductive amination are complex and highly dependent on reaction conditions, particularly pH.

Rate-Determining Step: Experimental and computational studies on similar reactions confirm that the acid-catalyzed dehydration of the hemiaminal intermediate (formation of the iminium cation) is typically the rate-determining step. nih.govacs.org The initial formation of the hemiaminal and the final reduction of the iminium ion are comparatively fast.

Kinetics of N-Alkylation

The kinetics of the direct N-alkylation route are characteristic of a standard SN2 reaction.

Rate-Determining Step: As a concerted, single-step process, the nucleophilic attack itself is the rate-determining step.

Leaving Group (LG): The reaction rate increases with a better leaving group (I > Br > Cl > OTs).

Solvent: Polar aprotic solvents (e.g., acetonitrile, DMF) are known to accelerate SN2 reactions by solvating the cation without strongly hydrogen-bonding to the nucleophile. researchgate.netsciforum.net

Temperature: As described by the Arrhenius equation, the rate constant increases with temperature. Kinetic studies of an analogous SN2 reaction between piperidine and 2,4-dinitrochlorobenzene provide a framework for determining these kinetic parameters experimentally. gac.edu

Table 2: Arrhenius Parameters for an Analogous SN2 Reaction Data from a kinetic study of piperidine reacting with 2,4-dinitrochlorobenzene in ethanol.

ParameterValue
Activation Energy (Ea)54.8 kJ/mol
Pre-exponential Factor (A)1.1 x 10¹⁰ L mol⁻¹ s⁻¹
Second-order rate constant (k) at 298 K0.045 L mol⁻¹ s⁻¹

This interactive table provides representative kinetic data for an SN2 reaction involving the piperidine nucleophile, illustrating the quantitative aspects of the reaction rate. gac.edu

Advanced Structural Elucidation and Stereochemical Analysis

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

While a specific crystal structure for 1-[2-(3-Aminophenyl)ethyl]piperidin-4-ol is not publicly available, a detailed analysis can be inferred from crystallographic data of closely related compounds and foundational principles of stereochemistry. X-ray crystallography would provide unequivocal proof of its atomic connectivity, absolute configuration (if chiral), and the preferred conformation adopted in the solid state.

Analysis of Piperidine (B6355638) Ring Conformation (Chair, Boat, Twist-Boat)

The six-membered piperidine ring is a flexible system that can adopt several conformations, including the stable, low-energy chair form and the higher-energy boat and twist-boat forms. iupac.org For most substituted piperidines, the chair conformation is overwhelmingly favored as it minimizes both angular and torsional strain. ias.ac.in

In the case of this compound, the piperidine ring is expected to adopt a chair conformation. researchgate.net This arrangement allows substituents to occupy either axial or equatorial positions. The bulky 2-(3-aminophenyl)ethyl group attached to the nitrogen atom would preferentially occupy the equatorial position to minimize steric hindrance with the axial hydrogens on the ring. This preference is a well-established principle in the conformational analysis of piperidine derivatives. osti.gov The hydroxyl group at the C-4 position could potentially exist in either an axial or equatorial position, with the equatorial orientation generally being more stable unless specific intramolecular hydrogen bonding favors the axial position. In the analogous compound 4-(4-chlorophenyl)piperidin-4-ol, the hydroxyl group occupies an axial position in the crystal structure. researchgate.net

Table 1: Predicted Piperidine Ring Conformation and Substituent Orientation
Structural FeaturePredicted ConformationReasoningReference
Piperidine RingChairMinimizes torsional and angular strain, representing the lowest energy state. ias.ac.inresearchgate.net
2-(3-Aminophenyl)ethyl Group (at N-1)EquatorialReduces 1,3-diaxial steric interactions, leading to greater stability. osti.gov
Hydroxyl Group (at C-4)Equatorial (most likely) or AxialThe equatorial position is generally favored, but axial orientation can be stabilized by specific intermolecular interactions in the crystal lattice. researchgate.net

Intermolecular Hydrogen Bonding Networks in Crystal Lattices

The molecule possesses multiple hydrogen bond donors and acceptors, which are expected to dominate its crystal packing. The primary amine (-NH₂) on the phenyl ring and the hydroxyl (-OH) group on the piperidine ring are potent hydrogen bond donors. The nitrogen atoms of the piperidine and the primary amine, along with the hydroxyl oxygen, can act as hydrogen bond acceptors.

This functionality allows for the formation of a robust, three-dimensional hydrogen-bonding network. researchgate.net Expected interactions include:

O-H···N bonds: The hydroxyl group of one molecule can donate a proton to the piperidine nitrogen of a neighboring molecule. researchgate.net

N-H···O bonds: The amine group can donate a proton to the hydroxyl oxygen of another molecule. researchgate.net

N-H···N bonds: The amine group can also donate a proton to the piperidine nitrogen or the amine nitrogen of an adjacent molecule.

These interactions link the molecules into chains, sheets, or more complex three-dimensional arrays, significantly contributing to the stability of the crystal lattice. mdpi.comnih.govnih.gov In related amino alcohol structures, such networks are fundamental to the supramolecular assembly. nih.gov

π-π Stacking Interactions of Aromatic Moieties

The aminophenyl rings are capable of engaging in π-π stacking interactions, which are another important non-covalent force in stabilizing the crystal structure. mdpi.com These interactions arise from the electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings. The most common arrangement is a parallel-displaced or offset stacking, where the center of one ring is positioned over the edge of another, minimizing electrostatic repulsion. nih.gov T-shaped (edge-to-face) interactions are also possible. The presence of the electron-donating amino group can influence the electrostatic potential of the aromatic ring, potentially strengthening these stacking interactions. nih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy in solution is an indispensable tool for confirming the covalent structure of this compound. While one-dimensional ¹H and ¹³C NMR provide initial information, multi-dimensional techniques are required for unambiguous assignment of all signals and for gleaning conformational insights. researchgate.net

Multi-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

A suite of 2D NMR experiments can be used to piece together the molecular puzzle, establishing connectivity between atoms through bonds and through space. slideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, COSY would reveal distinct spin systems:

Correlations between the aromatic protons on the 3-aminophenyl ring.

Correlations between the two methylene (B1212753) groups of the ethyl linker (-CH₂-CH₂-).

An extensive network of correlations between the protons on the piperidine ring (e.g., H-2ax with H-2eq, H-3ax, H-3eq, etc.).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom (¹J coupling). youtube.com It is invaluable for assigning the carbon signals based on the more easily assigned proton spectrum. For instance, the proton signal for the C-4 hydrogen would show a cross-peak to the C-4 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically ²J and ³J). sdsu.eduresearchgate.net It is crucial for connecting the different fragments of the molecule identified by COSY. Key HMBC correlations would include:

From the protons of the ethyl bridge to carbons in both the piperidine and phenyl rings, confirming the linkage.

From the piperidine H-2/H-6 protons to the first carbon of the ethyl side chain.

From the aromatic protons to other carbons within the phenyl ring, confirming substitution patterns.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net NOESY is particularly useful for stereochemical and conformational analysis. For the piperidine ring in its chair conformation, strong cross-peaks would be observed between axial and equatorial protons on the same carbon (geminal) and between axial protons on different carbons that are in a 1,3-diaxial relationship.

Table 2: Expected 2D NMR Correlations for Structural Elucidation
NMR ExperimentPurposeExpected Key Correlations for this compoundReference
COSY Identifies proton-proton (H-H) spin coupling systems.- Aromatic protons H-2', H-4', H-5', H-6'
  • Ethyl protons H-α ↔ H-β
  • Piperidine protons H-2 ↔ H-3 and H-5 ↔ H-6
  • sdsu.eduuvic.ca
    HSQC Correlates protons to their directly attached carbons (¹JCH).- Each piperidine proton to its corresponding carbon
  • Each ethyl proton to its corresponding carbon
  • Each aromatic proton to its corresponding carbon
  • youtube.comresearchgate.net
    HMBC Shows long-range (2-3 bond) H-C correlations, linking fragments.- Ethyl H-α to piperidine C-2/C-6
  • Ethyl H-β to phenyl C-1'
  • Aromatic H-2'/H-6' to ethyl C-β
  • sdsu.eduresearchgate.net
    NOESY Identifies protons that are close in 3D space, confirming conformation.- Strong correlations between 1,3-diaxial protons on the piperidine ring
  • Correlations between ethyl chain protons and piperidine H-2/H-6 protons
  • youtube.comresearchgate.net

    Variable Temperature NMR for Conformational Dynamics

    Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful technique for investigating the dynamic conformational equilibria in cyclic systems such as the piperidine ring of this compound. The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. However, this chair is not static and can undergo a ring inversion process, leading to the interconversion of axial and equatorial substituents.

    At room temperature, this inversion is often rapid on the NMR timescale, resulting in averaged signals for the piperidine ring protons and carbons. By lowering the temperature, the rate of this inversion can be slowed. As the temperature decreases and reaches the coalescence point, the single averaged signal for a given nucleus broadens. Upon further cooling, below the coalescence temperature, separate distinct signals for the axial and equatorial conformers may be resolved. The energy barrier for this ring inversion can be calculated from the coalescence temperature and the frequency difference between the resolved signals.

    In the case of this compound, the bulky 2-(3-aminophenyl)ethyl substituent on the nitrogen atom and the hydroxyl group at the C4 position influence the conformational equilibrium. The N-substituent can also exhibit restricted rotation around the C-N bond, further complicating the conformational landscape. VT-NMR studies would allow for the determination of the energy barriers associated with both the piperidine ring inversion and the rotation around the exocyclic C-N bond, providing a comprehensive understanding of the molecule's dynamic behavior in solution.

    Table 1: Expected Conformational Behaviors Studied by VT-NMR
    Dynamic ProcessExpected Observation in VT-NMRInformation Gained
    Piperidine Ring InversionBroadening and eventual splitting of piperidine proton and carbon signals upon cooling.Energy barrier (ΔG‡) for chair-to-chair interconversion.
    N-Substituent RotationChanges in the chemical shifts of protons and carbons near the nitrogen atom as rotation is restricted at lower temperatures.Energy barrier for rotation around the N-CH₂ bond.
    Conformational PreferenceIntegration of resolved signals at low temperatures.Determination of the relative populations of different conformers.

    Determination of Diastereomeric and Enantiomeric Purity

    The presence of a stereocenter at the C4 position of the piperidine ring (bearing the hydroxyl group) means that this compound can exist as a pair of enantiomers. If additional stereocenters were introduced, diastereomers would also be possible. The determination of the diastereomeric and enantiomeric purity is crucial in pharmaceutical and chemical research.

    Diastereomeric purity can often be assessed directly by high-resolution NMR spectroscopy, as diastereomers are distinct chemical entities with different physical properties, leading to separate signals in the NMR spectrum. The ratio of the integrals of these distinct signals provides a quantitative measure of the diastereomeric excess (d.e.).

    Enantiomeric purity , however, requires a chiral environment to differentiate the enantiomers, as they have identical NMR spectra in an achiral solvent. Common methods include:

    Chiral Derivatizing Agents (CDAs): The racemic mixture is reacted with a chiral agent to form a mixture of diastereomers. These diastereomers can then be distinguished and quantified by NMR.

    Chiral Solvating Agents (CSAs): The addition of a chiral solvent or a chiral lanthanide shift reagent to the NMR sample can induce chemical shift differences between the enantiomers.

    Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase (CSP) can physically separate the enantiomers, allowing for their quantification. nih.gov

    Table 2: Methods for Stereochemical Purity Determination
    MethodPrincipleApplication
    High-Resolution NMRDiastereomers have distinct NMR spectra.Determination of diastereomeric excess (d.e.).
    NMR with Chiral Derivatizing AgentsConversion of enantiomers into diastereomers, which are distinguishable by NMR.Determination of enantiomeric excess (e.e.).
    Chiral HPLC/GCDifferential interaction of enantiomers with a chiral stationary phase leading to separation.Preparative separation and analytical quantification of enantiomers.

    Chemical Shift Analysis for Structural Assignment

    ¹H NMR: The aromatic protons of the 3-aminophenyl group are expected to appear in the range of δ 6.5-7.2 ppm. The ethyl linker would show two triplets, corresponding to the benzylic -CH₂- and the -CH₂- attached to the piperidine nitrogen. The piperidine ring protons would be found in the upfield region. The proton at C4, attached to the hydroxyl group, would likely be a multiplet around δ 3.5-4.0 ppm. The protons on the carbons adjacent to the nitrogen (C2 and C6) would be deshielded compared to the protons at C3 and C5.

    ¹³C NMR: The aromatic carbons would resonate between δ 110-150 ppm. The carbons of the ethyl linker would appear in the range of δ 30-60 ppm. Within the piperidine ring, the carbon bearing the hydroxyl group (C4) would be the most deshielded of the ring carbons, likely appearing around δ 65-70 ppm. The carbons adjacent to the nitrogen (C2 and C6) would be found around δ 50-55 ppm, while the C3 and C5 carbons would be more shielded.

    Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
    AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
    Aromatic CH6.5 - 7.2110 - 130
    Aromatic C-NH₂-~147
    Aromatic C-CH₂-~140
    Ar-CH₂~2.8 (t)~34
    CH₂-N~2.6 (t)~58
    Piperidine C2-H, C6-H~2.8 (m), ~2.2 (m)~52
    Piperidine C3-H, C5-H~1.8 (m), ~1.5 (m)~35
    Piperidine C4-H~3.7 (m)~68

    Advanced Mass Spectrometry for Fragmentation Pathway Elucidation

    High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

    High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of a molecule. For this compound, with a molecular formula of C₁₃H₂₀N₂O, HRMS provides a highly accurate mass measurement of the molecular ion, typically as the protonated species [M+H]⁺ in electrospray ionization (ESI). This exact mass measurement allows for the differentiation between compounds with the same nominal mass but different elemental formulas. The ability to determine the mass with high precision is crucial for confirming the identity of newly synthesized compounds or for identifying unknowns in complex mixtures.

    Table 4: HRMS Data for this compound
    SpeciesMolecular FormulaCalculated Exact Mass
    [M]C₁₃H₂₀N₂O220.1576
    [M+H]⁺C₁₃H₂₁N₂O⁺221.1654

    Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

    Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the fragmentation pattern of the protonated molecule ([M+H]⁺) can be predicted based on the known fragmentation of similar N-phenethylpiperidine structures.

    A primary fragmentation pathway is expected to be the cleavage of the benzylic C-C bond, leading to the formation of a stable tropylium-like ion or a benzylic cation from the aminophenyl ethyl moiety. Another significant fragmentation would involve the piperidine ring. Cleavage of the bond between the nitrogen and the ethyl linker could occur. Additionally, fragmentation of the piperidine ring itself, often initiated by a ring-opening event, can lead to a series of characteristic product ions. The loss of water from the 4-hydroxyl group is also a probable fragmentation pathway. Elucidating these fragmentation pathways is key to the structural confirmation of the molecule and for the identification of related compounds in various analytical applications.

    Table 5: Plausible MS/MS Fragment Ions
    m/z (Proposed)Proposed Structure/Origin
    120[H₂N-C₆H₄-CH₂-CH₂]⁺
    106[H₂N-C₆H₄-CH]⁺
    100[Piperidin-4-ol minus H]⁺
    91Tropylium ion [C₇H₇]⁺

    Ion Mobility Spectrometry for Gas-Phase Conformation

    Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, allowing for the differentiation of isomers that are indistinguishable by mass spectrometry alone. For this compound, IMS could provide valuable insights into its gas-phase conformation.

    The flexibility of the ethyl linker and the conformational possibilities of the piperidine ring suggest that this molecule can adopt various shapes in the gas phase. IMS can separate different conformers if the energy barriers between them are high enough to prevent interconversion during their transit through the ion mobility cell. The arrival time distribution in an IMS experiment can, therefore, reveal the presence of multiple conformers. By comparing experimental collision cross-sections (a measure of the ion's size and shape) with theoretical values calculated for different computed conformations, it is possible to gain a detailed picture of the molecule's three-dimensional structure in the absence of solvent. arxiv.orgumons.ac.be

    Table 6: Principles and Applications of Ion Mobility Spectrometry
    PrincipleInformation ObtainedApplication to the Target Compound
    Separation of ions based on their mobility in a buffer gas under an electric field.Collision Cross-Section (CCS), which is related to the ion's size and shape.Determination of the gas-phase conformation(s) of this compound.
    Separation of isomers (conformational, structural).Differentiation of molecules with the same mass but different structures.Separation of potential conformers or isomers.

    Chiroptical Spectroscopy

    Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are exceptionally sensitive to the three-dimensional structure of molecules, providing valuable information on absolute configuration, enantiomeric purity, and conformational details. Among these techniques, Circular Dichroism (CD) spectroscopy is a powerful tool for the stereochemical analysis of chiral compounds.

    Circular Dichroism (CD) for Enantiomer Purity and Conformation

    Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. This differential absorption is only observed for chiral molecules and is dependent on the wavelength of light. A CD spectrum is a plot of this difference in absorption (ΔA = A_L - A_R) versus wavelength. The resulting curve, characterized by positive or negative peaks known as Cotton effects, serves as a unique fingerprint for a specific enantiomer.

    For the compound This compound , chirality arises from the potential for stereoisomerism at the C-4 position of the piperidine ring if it were asymmetrically substituted, or if the molecule as a whole adopts a stable chiral conformation. The presence of the aminophenyl group acts as a chromophore, which is essential for observing a CD spectrum in the UV-visible region. acs.org

    Enantiomer Purity Assessment

    In principle, the two enantiomers of a chiral molecule will produce CD spectra that are mirror images of each other. A positive Cotton effect for one enantiomer will be a negative Cotton effect of equal magnitude for the other. A racemic mixture, containing equal amounts of both enantiomers, will be CD silent as the opposing signals cancel each other out.

    This principle forms the basis for determining enantiomeric purity. The magnitude of the CD signal at a specific wavelength is directly proportional to the concentration of the chiral substance and its enantiomeric excess (ee). For a sample of This compound , a calibration curve could be constructed by plotting the CD signal intensity at the wavelength of maximum absorption (λ_max) against known enantiomeric excesses. The enantiomeric purity of an unknown sample can then be determined from its measured CD signal. nih.gov While experimental data for this specific compound is not available in the cited literature, the general methodology is widely applied. nsf.gov

    For chiral amines, derivatization is sometimes employed to introduce a suitable chromophore to enhance the CD signal, though the inherent aminophenyl group in the target molecule may suffice. nih.gov

    Interactive Data Table: Hypothetical CD Data for Enantiomeric Purity Analysis

    The following table is illustrative and provides hypothetical data to demonstrate the principles of enantiomeric purity analysis using Circular Dichroism. The values are not based on experimental results for this compound.

    Sample IDEnantiomeric Excess (% ee) of (R)-enantiomerCD Signal (mdeg) at λmax
    1100%+50.0
    275%+37.5
    350%+25.0
    425%+12.5
    50% (Racemate)0.0
    6-25% (25% ee of (S)-enantiomer)-12.5
    7-50% (50% ee of (S)-enantiomer)-25.0
    8-75% (75% ee of (S)-enantiomer)-37.5
    9-100% (100% of (S)-enantiomer)-50.0

    Conformational Analysis

    CD spectroscopy is highly sensitive to the spatial arrangement of atoms in a molecule, making it a valuable tool for conformational analysis. arxiv.org The piperidine ring in This compound can exist in different conformations, primarily chair and boat forms. ias.ac.in The substituents on the piperidine ring can adopt either axial or equatorial positions. These different conformations will have distinct spatial relationships between the aminophenyl chromophore and the chiral center(s), leading to different CD spectra.

    For instance, the orientation of the 3-aminophenyl-ethyl group relative to the piperidine ring will significantly influence the observed Cotton effects. Theoretical calculations, often based on Density Functional Theory (DFT), can be used to predict the CD spectra for different stable conformers. mdpi.com By comparing the experimentally measured CD spectrum with the calculated spectra, the predominant conformation of the molecule in solution can be determined. nih.gov Factors such as solvent polarity and pH can influence conformational equilibria, which would be reflected in changes in the CD spectrum. nih.gov

    While specific experimental studies on the conformational dynamics of This compound using CD spectroscopy are not present in the reviewed literature, the technique's utility for similar piperidine-containing structures is well-established. rsc.org

    Conformational Analysis and Molecular Dynamics of the 1 2 3 Aminophenyl Ethyl Piperidin 4 Ol Scaffold

    Intrinsic Conformational Preferences of the Piperidin-4-ol Ring

    The piperidin-4-ol ring, a saturated heterocycle, predominantly adopts a chair conformation to minimize angular and torsional strain. This puckered arrangement is the most stable for the majority of piperidine (B6355638) derivatives. nih.gov However, the presence of substituents on the ring can significantly influence the equilibrium between different chair forms and the energy barriers separating them.

    Substituent Effects on Chair Conformations (Axial vs. Equatorial)

    Generally, substituents on a cyclohexane (B81311) or piperidine ring prefer an equatorial position to avoid 1,3-diaxial interactions, which are a form of steric hindrance. For a hydroxyl group, the equatorial preference is well-established. However, the large 2-(3-aminophenyl)ethyl substituent on the nitrogen atom also has a strong preference for the equatorial position to minimize steric clashes with the axial hydrogens on the piperidine ring.

    The interplay between these substituent preferences dictates the dominant chair conformation. Computational studies on analogous 4-substituted piperidines have shown that the conformational free energies are often similar to those of the corresponding cyclohexanes. nih.gov For a hydroxyl group, this preference for the equatorial position is significant. When the large N1 substituent is also equatorial, the C4-hydroxyl group is expected to predominantly occupy the equatorial position as well, leading to a diequatorial conformation as the most stable ground state.

    The nature of the substituent at the C4 position can have a pronounced effect on the axial/equatorial equilibrium. For instance, in 4-substituted piperidines with polar groups like hydroxyl or halogens, protonation of the piperidine nitrogen can lead to a stabilization of the axial conformer due to favorable electrostatic interactions. nih.gov While 1-[2-(3-aminophenyl)ethyl]piperidin-4-ol is presented as a free base, the potential for such interactions under different pH conditions is an important consideration.

    To illustrate the energetic differences, a hypothetical energy landscape based on computational studies of similar 1,4-disubstituted piperidines is presented below.

    ConformerC4-OH PositionN1-Substituent PositionRelative Energy (kcal/mol)
    Chair 1 (Eq-Eq) EquatorialEquatorial0.00
    Chair 2 (Ax-Eq) AxialEquatorial2.5 - 3.5
    Chair 3 (Eq-Ax) EquatorialAxial> 5.0
    Chair 4 (Ax-Ax) AxialAxial> 6.0
    Twist-Boat --4.0 - 5.5

    Note: These values are illustrative and based on computational models of analogous piperidine structures. The actual energy differences for this compound would require specific DFT or molecular mechanics calculations.

    Ring Inversion Barriers and Dynamics

    The piperidine ring is not static; it undergoes a rapid "chair flip" or ring inversion at room temperature, converting one chair conformation into another. During this process, axial substituents become equatorial, and vice versa. The energy barrier for this inversion is a key parameter in understanding the molecule's flexibility.

    For piperidine itself, the ring inversion barrier is approximately 10-11 kcal/mol. The presence of bulky substituents can influence this barrier. In the case of this compound, the large N1-substituent is expected to have a significant impact. While it will increase the energy of the transition state, it will also destabilize the conformer where it is in an axial position to a greater extent.

    Molecular dynamics (MD) simulations of piperidine derivatives can provide insights into the timescale and mechanism of ring inversion. researchgate.net These simulations can reveal the transition states, which are typically high-energy boat or twist-boat conformations. nih.gov The frequency of these inversions and the lifetime of each chair conformation are crucial for understanding how the molecule presents itself for interaction with other molecules.

    The energy barrier for ring inversion in N-substituted piperidines can be higher than in corresponding cyclohexanes. For example, the barrier for N,N'-dimethylpiperazine is significantly higher than for cis-1,4-dimethylcyclohexane, suggesting that the nitrogen atom and its substituents play a key role in the dynamics of the ring. nih.gov

    Rotational Isomerism of the Phenylethyl and Aminophenyl Moieties

    The flexibility of the this compound scaffold is not limited to the piperidine ring. The rotatable single bonds in the 2-(3-aminophenyl)ethyl side chain give rise to a multitude of rotational isomers, or rotamers. The orientation of the aminophenyl group relative to the piperidine ring is of particular importance.

    Steric and Electronic Influences on Rotamer Populations

    The rotation around the C-C and C-N bonds of the ethyl linker and the C-N bond connecting the linker to the piperidine ring is subject to steric and electronic effects that determine the populations of different rotamers. The bulky piperidine and aminophenyl groups will tend to orient themselves to minimize van der Waals repulsions.

    Computational methods, such as Density Functional Theory (DFT), are powerful tools for calculating the rotational energy barriers and identifying the most stable rotameric states. nih.gov By systematically rotating the dihedral angles of interest and calculating the energy at each step, a potential energy surface can be generated, revealing the low-energy conformations.

    The rotational barrier around amide bonds has been extensively studied and is known to be significant due to the partial double bond character. nih.gov While the C-N bond in the ethylamine (B1201723) linker is not an amide bond, electronic effects from the aromatic ring and the piperidine nitrogen can still influence the rotational barrier.

    The following table presents a hypothetical summary of rotational barriers for key bonds in the side chain, based on values for similar molecular fragments found in the literature.

    BondDescriptionEstimated Rotational Barrier (kcal/mol)
    Piperidine-CH₂ Rotation of the ethyl group relative to the piperidine ring3 - 5
    CH₂-CH₂ Rotation around the ethyl linker4 - 6
    CH₂-Aryl Rotation of the aminophenyl group2 - 4

    Note: These are estimated values based on analogous systems. Specific calculations for this compound are required for accurate figures.

    Intramolecular Hydrogen Bonding in Gas Phase and Solution

    The presence of both a hydrogen bond donor (the amino group and the hydroxyl group) and acceptors (the amino nitrogen, the hydroxyl oxygen, and the piperidine nitrogen) within the molecule raises the possibility of intramolecular hydrogen bonding. Such an interaction could significantly stabilize a particular conformation, influencing both the ring conformation and the side-chain rotamer populations.

    In the gas phase, where intermolecular interactions are absent, intramolecular hydrogen bonds can be particularly influential. A hydrogen bond between the amino group's hydrogen and the piperidine nitrogen, or the hydroxyl oxygen, could create a cyclic structure that would restrict the conformational freedom of the molecule. The formation of intramolecular hydrogen bonds has a pronounced effect on molecular structure and properties. unito.it

    In solution, the situation is more complex. Polar solvents can compete for hydrogen bonding with the solute, potentially disrupting weak intramolecular hydrogen bonds. The strength of any intramolecular hydrogen bond and the hydrogen-bonding capacity of the solvent will determine the extent to which these interactions persist in solution. semanticscholar.org

    Computational studies can predict the likelihood and strength of intramolecular hydrogen bonds by analyzing the geometries of low-energy conformers and calculating the relevant bond distances and angles. nih.gov For example, a hydrogen bond could potentially form between the amino group (donor) and the piperidine nitrogen (acceptor), leading to a folded conformation of the side chain.

    Solvent Effects on Conformation and Tautomerism

    The conformational equilibrium of a flexible molecule like this compound can be significantly influenced by the solvent environment. The polarity of the solvent can differentially stabilize conformers with different dipole moments.

    For instance, a more polar conformer will be better stabilized by a polar solvent, shifting the conformational equilibrium towards that state. Computational models that incorporate solvent effects, such as the Polarizable Continuum Model (PCM), are essential for accurately predicting conformational preferences in solution. Studies on similar heterocyclic systems have demonstrated that varying solvent polarity can substantially alter the conformational equilibrium.

    While tautomerism is less likely to be a major factor for this specific molecule under standard conditions, the presence of the aminophenyl group does introduce the theoretical possibility of imine-enamine tautomerism under certain catalytic conditions, although this is not expected to be a significant equilibrium. The primary influence of the solvent will be on the conformational landscape.

    The following table summarizes the expected general effects of solvent polarity on the conformational equilibrium of this compound.

    Solvent TypeDielectric ConstantExpected Effect on Conformation
    Nonpolar (e.g., Hexane) LowFavors conformations with lower dipole moments. May enhance the stability of intramolecularly hydrogen-bonded structures.
    Polar Aprotic (e.g., DMSO) HighStabilizes conformers with larger dipole moments. Can disrupt weaker intramolecular hydrogen bonds.
    Polar Protic (e.g., Water) HighStrong stabilization of polar conformers. Competes effectively for hydrogen bonding, likely disrupting most intramolecular hydrogen bonds.

    Energy Landscape Exploration and Conformational Sampling

    The conformational landscape of the this compound scaffold is primarily dictated by the flexibility of the piperidine ring, the orientation of the substituent at the 4-position, and the rotational freedom of the N-phenethyl side chain. Computational chemistry methods, including molecular mechanics and quantum mechanics, are instrumental in exploring this landscape to identify low-energy conformers and the transition states that separate them.

    The piperidine ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. However, it can also exist in higher-energy boat and twist-boat conformations. The presence of the nitrogen heteroatom and substituents influences the energetics of these forms. For 4-substituted piperidines, the relative energies of conformers are often comparable to those of similarly substituted cyclohexanes. nih.gov

    A critical conformational equilibrium for the piperidine ring in this scaffold involves the orientation of the hydroxyl group at the C4 position, which can be either axial or equatorial. Generally, the equatorial position is favored for substituents to avoid 1,3-diaxial interactions. However, for polar substituents like the hydroxyl group, the axial conformer can be stabilized, particularly upon protonation of the piperidine nitrogen. nih.gov This stabilization arises from favorable electrostatic interactions.

    Molecular dynamics (MD) simulations provide a powerful approach to sample the conformational space of the this compound scaffold over time, offering insights into its dynamic behavior. researchgate.net By simulating the molecule's motion, MD can reveal the preferred conformational states, the frequency of transitions between them, and the flexibility of different molecular regions. Such simulations are crucial for understanding how the molecule might adapt its shape, for instance, when interacting with a biological target. nih.govrsc.org

    The energy landscape of this scaffold can be visualized as a multi-dimensional surface where the potential energy is a function of the molecule's internal coordinates (bond lengths, bond angles, and dihedral angles). The minima on this surface correspond to stable or metastable conformers. A thorough exploration of this landscape would typically involve a systematic search or stochastic sampling methods to identify the global minimum and other low-energy conformers.

    Detailed computational studies would provide quantitative data on the relative energies of different conformers and the energy barriers for their interconversion. This information is vital for a comprehensive understanding of the molecule's structural preferences and dynamic properties.

    Below is a representative table summarizing the types of parameters that would be determined in a detailed computational study of the conformational landscape of this compound. The values are illustrative and based on general principles of conformational analysis for similar piperidine derivatives.

    Conformational FeatureParameterIllustrative Value/DescriptionSignificance
    Piperidine Ring Conformation Most Stable ConformerChairMinimizes torsional and steric strain.
    Ring Inversion Barrier~10-12 kcal/molEnergy required to flip between chair forms.
    4-Hydroxyl Group Orientation ∆G (Equatorial - Axial)-0.5 to -1.0 kcal/molEquatorial preference is typical to avoid steric clashes. nih.gov
    Axial Conformer Population5-15%Represents the percentage of molecules with an axial -OH group at equilibrium.
    N-Phenethyl Side Chain Key Dihedral Angle 1 (N1-C_ethyl-C_ethyl-C_phenyl)Anti (~180°) and Gauche (±60°)Determines the extension of the side chain from the ring.
    Key Dihedral Angle 2 (C_piperidine-N1-C_ethyl-C_ethyl)Anti (~180°)Influences the overall shape and steric profile.
    Rotational Barrier (N-C_ethyl bond)~3-5 kcal/molEnergy required to rotate the ethyl group.
    Overall Molecular Shape Low-Energy Conformer Geometry 1Extended (Side chain anti)Elongated shape.
    Low-Energy Conformer Geometry 2Folded (Side chain gauche)More compact, globular shape.
    Relative Energy (Extended vs. Folded)~0.5-2.0 kcal/molSmall energy differences allow for multiple accessible conformations.

    Theoretical and Computational Investigations

    Density Functional Theory (DFT) Calculations

    Density Functional Theory is a robust computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.comnih.gov It is widely employed for its favorable balance of accuracy and computational cost, making it suitable for analyzing molecules of this size. researchgate.net A common approach involves using a hybrid functional, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), which provides a reliable description of molecular properties. nih.govnih.gov

    The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process systematically alters the molecular geometry to find the configuration with the lowest potential energy. nih.gov For 1-[2-(3-aminophenyl)ethyl]piperidin-4-ol, this would involve confirming the chair conformation of the piperidine (B6355638) ring, which is known to be its most stable form, and determining the orientation of the hydroxyl group (axial vs. equatorial) and the rotational position of the aminophenyl ethyl side chain. whiterose.ac.uk Once the optimized geometry is found, various electronic properties can be calculated to understand the distribution of electrons and molecular stability.

    Interactive Table 1: Representative Optimized Geometrical Parameters

    This table shows typical bond lengths and angles that would be expected for the optimized structure of this compound, based on DFT calculations of similar compounds.

    ParameterBond/AngleTypeRepresentative Value
    Bond LengthC-C (aromatic)Ångström (Å)1.39
    Bond LengthC-N (amino)Ångström (Å)1.40
    Bond LengthC-O (hydroxyl)Ångström (Å)1.43
    Bond LengthC-N (piperidine)Ångström (Å)1.47
    Bond AngleC-N-H (amino)Degrees (°)112.0
    Bond AngleC-O-H (hydroxyl)Degrees (°)109.5
    Dihedral AngleC-C-N-C (piperidine ring)Degrees (°)-55.9

    Following geometry optimization, vibrational frequency analysis is performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. nih.govscispace.com The calculated frequencies correspond to the molecule's normal modes of vibration, such as stretching, bending, and rocking of its chemical bonds. researchgate.net These theoretical spectra are invaluable for interpreting experimental FT-IR and FT-Raman data, allowing for precise assignment of spectral bands to specific molecular motions. nih.govresearchgate.net Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors in the computational method. scispace.com

    Interactive Table 2: Representative Vibrational Frequencies and Assignments

    This table presents illustrative calculated vibrational frequencies for key functional groups in this compound.

    Vibrational ModeFunctional GroupRepresentative Scaled Frequency (cm⁻¹)
    O-H StretchHydroxyl3550
    N-H Symmetric StretchAmino3410
    N-H Asymmetric StretchAmino3500
    C-H Stretch (Aromatic)Phenyl Ring3050
    C-H Stretch (Aliphatic)Piperidine/Ethyl2945
    C=C StretchAromatic Ring1610
    C-N StretchPiperidine/Amino1270

    A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. researchgate.net The MEP surface illustrates regions of positive and negative electrostatic potential, which are color-coded. researchgate.net

    Red/Yellow Regions: Indicate negative potential (electron-rich), corresponding to likely sites for electrophilic attack. For this compound, these would be centered on the electronegative nitrogen and oxygen atoms.

    Blue Regions: Indicate positive potential (electron-poor), corresponding to likely sites for nucleophilic attack. These are typically found around hydrogen atoms, particularly the acidic protons of the hydroxyl and amino groups.

    The MEP map provides crucial insights into intermolecular interactions, such as hydrogen bonding, and helps identify which parts of the molecule are most likely to engage in chemical reactions. researchgate.net

    Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netscirp.org These orbitals are key to understanding electronic transitions and chemical reactivity. materialsciencejournal.orgdergipark.org.tr

    HOMO: Represents the ability to donate an electron. A region with a high HOMO density is likely to be the site of electrophilic attack. In this molecule, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring.

    LUMO: Represents the ability to accept an electron. A region with high LUMO density is the likely site for nucleophilic attack.

    HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small energy gap suggests the molecule is more reactive and can be easily excited. scirp.org

    Analysis of the FMOs helps in predicting the molecule's electronic absorption properties and its reactivity in various chemical environments.

    Interactive Table 3: Representative Frontier Molecular Orbital Properties

    This table provides hypothetical energy values for the frontier orbitals of this compound.

    ParameterDescriptionRepresentative Value (eV)
    E(HOMO)Energy of the Highest Occupied Molecular Orbital-5.20
    E(LUMO)Energy of the Lowest Unoccupied Molecular Orbital-0.55
    ΔEHOMO-LUMO Energy Gap4.65

    Computational methods can predict the acid dissociation constant (pKa), which is a measure of a compound's acidity or basicity in solution. researchgate.net This is typically achieved by calculating the Gibbs free energy change (ΔG) for the protonation/deprotonation reaction. Since these reactions occur in a solvent, accurate pKa prediction requires the use of a solvation model (e.g., Polarizable Continuum Model, PCM) to account for the stabilizing effect of the solvent. mdpi.com

    For this compound, there are two primary basic sites: the nitrogen of the piperidine ring and the nitrogen of the aniline (B41778) group. Calculations would predict the pKa for the conjugate acid of each nitrogen. It is expected that the aliphatic nitrogen of the piperidine ring would be significantly more basic (higher pKa) than the aromatic nitrogen of the aniline group, whose lone pair is delocalized into the phenyl ring. nih.gov

    Ab Initio and Semi-Empirical Methods for Conformational Studies

    While DFT is highly effective, other computational methods like ab initio (e.g., Hartree-Fock, Møller-Plesset perturbation theory) and semi-empirical methods can also be used for conformational analysis. researchgate.net

    Ab Initio Methods: These methods are based on first principles without using experimental data for parametrization. They can be very accurate but are computationally more demanding than DFT. They are often used as a benchmark for complex systems.

    Semi-Empirical Methods: These methods use parameters derived from experimental data to simplify calculations, making them much faster but generally less accurate than DFT or ab initio methods. They are particularly useful for scanning the potential energy surface of large molecules to identify multiple stable conformers before refining the geometries with a more rigorous method like DFT.

    For this compound, these methods would be employed to explore the different possible spatial arrangements (conformers) arising from the rotation around single bonds, such as the bond connecting the ethyl group to the phenyl ring, and to confirm the most stable chair conformation of the piperidine ring. whiterose.ac.uk

    Basis Set Effects on Structural Parameters

    In quantum chemistry, a basis set is a collection of mathematical functions used to construct molecular orbitals. The choice of basis set is a critical factor that influences the accuracy of computed molecular properties. The effect of different basis sets on the calculated structural parameters of this compound would be systematically evaluated to determine the optimal balance between computational cost and accuracy.

    Studies on similar heterocyclic systems have shown that structural parameters are sensitive to the basis set employed. osi.lv For a molecule with heteroatoms like nitrogen and oxygen, basis sets must include polarization functions (e.g., a 'd' function on heavy atoms, denoted by * or (d)) and diffuse functions (e.g., + or aug-) to accurately describe electron density and non-covalent interactions.

    A typical investigation would involve geometry optimization using Density Functional Theory (DFT) with a functional like B3LYP or M06-2X, paired with various basis sets, such as the Pople-style (e.g., 6-31G*, 6-31+G**) and Dunning's correlation-consistent sets (e.g., cc-pVDZ, aug-cc-pVTZ). nih.gov Key structural parameters, including the piperidine ring conformation (chair, boat, or twist-boat), the dihedral angles of the ethyl linker, and the planarity of the aminophenyl group, would be monitored. As the basis set size and complexity increase, the calculated parameters are expected to converge toward a stable value.

    Table 1: Illustrative Effect of Basis Set on Selected Structural Parameters of this compound (Calculated at the B3LYP level) This table presents hypothetical data for illustrative purposes.

    Basis SetC-O Bond Length (Å)C-N-C Angle (piperidine, °)C-C-N-C Dihedral (ethyl linker, °)
    6-31G1.445109.8175.4
    6-31G(d,p)1.432111.5178.9
    6-311+G(d,p)1.430111.7179.3
    aug-cc-pVTZ1.428111.9179.5

    Correlated Wavefunction Methods for Energetic Refinement

    While DFT methods provide a good balance of cost and accuracy, highly accurate energy calculations often require more rigorous correlated wavefunction methods. aps.org These methods explicitly account for electron correlation—the interaction between individual electrons—which is neglected in simpler models like the Hartree-Fock (HF) method.

    For this compound, different conformers (e.g., axial vs. equatorial position of the hydroxyl group on the piperidine ring, various rotations of the side chain) would have subtly different energies. Accurately predicting the global minimum energy structure and the relative energies of other stable conformers is crucial. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) are employed for this purpose, often using geometries previously optimized at a DFT level (single-point energy calculations). osi.lvaps.org These high-level calculations provide benchmark energetic data that can be used to validate faster, less computationally expensive methods. nih.gov

    Table 2: Hypothetical Relative Energies of Conformers of this compound using Various Theoretical Methods Energies are relative to the most stable conformer (Conformer A). Data is illustrative.

    Method/Basis SetConformer A (kcal/mol)Conformer B (kcal/mol)Conformer C (kcal/mol)
    HF/6-31G(d)0.001.854.52
    B3LYP/6-311+G(d,p)0.001.213.78
    MP2/aug-cc-pVDZ0.001.053.55
    CCSD(T)/aug-cc-pVDZ (est.)0.001.013.49

    Molecular Mechanics and Dynamics Simulations

    While quantum mechanical methods provide high accuracy for static structures, they are too computationally demanding to simulate the dynamic behavior of a molecule over time. For this, molecular mechanics (MM) and molecular dynamics (MD) simulations are used.

    Force Field Development and Validation

    Molecular mechanics models represent a molecule as a collection of balls (atoms) connected by springs (bonds), with energies calculated using a classical potential energy function known as a force field. rsc.org Standard force fields like GAFF, OPLS, or CGenFF may not have accurate parameters for all fragments of a novel molecule like this compound. rsc.org

    Therefore, a crucial step is the development and validation of a specific force field. This involves deriving bespoke parameters for bond stretching, angle bending, dihedral rotations, and non-bonded interactions (van der Waals and electrostatic). uni-muenchen.de Partial atomic charges are typically derived by fitting to the quantum mechanical electrostatic potential (ESP). Torsion parameters, which govern conformational changes, are often derived by scanning the potential energy surface at a high level of theory (e.g., MP2) and fitting the MM energy profile to the QM data. Validation involves comparing MM-optimized geometries and relative energies against their QM counterparts.

    Trajectory Analysis for Conformational Evolution

    Once a reliable force field is established, molecular dynamics (MD) simulations can be performed. In an MD simulation, Newton's equations of motion are solved iteratively for all atoms, generating a trajectory that describes how the molecule's position and conformation evolve over time, typically in a simulated solvent environment. nih.govnih.gov

    Analysis of the MD trajectory provides a wealth of information. oncotarget.com The Root Mean Square Deviation (RMSD) of the molecule's backbone can be monitored to assess conformational stability. nih.gov The conformational flexibility of different regions can be quantified by calculating the Root Mean Square Fluctuation (RMSF) of each atom. For this compound, trajectory analysis would focus on:

    The puckering of the piperidine ring and the preference for chair conformations.

    The population of axial versus equatorial orientations of the hydroxyl group.

    The rotational dynamics of the ethyl linker and the phenyl group.

    Table 3: Illustrative Conformational Population Analysis from a Hypothetical 500 ns MD Simulation

    Conformational FeaturePopulation (%)
    Piperidine Ring: Chair98.5
    Piperidine Ring: Boat/Twist-Boat1.5
    Hydroxyl Group: Equatorial75.2
    Hydroxyl Group: Axial24.8
    Side Chain: Extended Conformation62.1
    Side Chain: Folded Conformation37.9

    Interaction Energy Calculations (e.g., intramolecular H-bonds, π-interactions)

    The folded conformations observed in MD simulations are often stabilized by specific intramolecular non-covalent interactions. unito.it For this compound, several such interactions are possible:

    Intramolecular Hydrogen Bonds: A hydrogen bond could form between the hydroxyl (-OH) group's hydrogen and the lone pair of the piperidine nitrogen, or potentially with the amino (-NH2) group on the phenyl ring. mdpi.com The presence and stability of these bonds can be monitored in MD trajectories by tracking the donor-acceptor distance and angle.

    π-Interactions: The electron-rich phenyl ring can interact with other parts of the molecule. For instance, a C-H···π interaction could occur between a C-H bond on the piperidine ring and the face of the phenyl ring.

    The strength of these interactions can be estimated using high-level quantum mechanical calculations on representative snapshots from the MD simulation. Techniques like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to identify and characterize these weak bonds.

    Table 4: Hypothetical Analysis of Key Intramolecular Interactions in a Folded Conformer Geometric parameters are averaged from MD simulations; energies are from QM calculations.

    Interaction TypeDonor-Acceptor AtomsAvg. Distance (Å)Avg. Angle (°)Estimated Energy (kcal/mol)
    Hydrogen BondO-H ··· N (piperidine)2.1165-2.5
    C-H···π InteractionC(piperidine)-H ··· π(phenyl)2.8140-0.8

    Computational Studies on Reactivity and Reaction Pathways

    Computational methods are powerful tools for predicting the chemical reactivity of a molecule. nih.gov For this compound, reactivity studies could focus on several aspects.

    Analysis of the Frontier Molecular Orbitals (FMOs) —the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can provide initial insights. researchgate.net The location of the HOMO indicates regions susceptible to electrophilic attack (e.g., the amino group, the phenyl ring), while the LUMO indicates sites prone to nucleophilic attack. nih.gov

    The Molecular Electrostatic Potential (MEP) surface maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (negative potential, red) and electron-poor (positive potential, blue) regions. This helps predict sites for non-covalent interactions and chemical reactions.

    More advanced studies can map out entire reaction pathways . For example, one could compute the energy profile for the N-alkylation of the piperidine nitrogen or the oxidation of the secondary alcohol. This involves locating the transition state (TS) structure for the reaction and calculating the activation energy barrier, which is crucial for predicting reaction rates. whiterose.ac.uk Such calculations can help understand metabolic pathways or potential synthetic modifications.

    Table 5: Hypothetical Reactivity Descriptors for this compound (B3LYP/6-311+G(d,p))

    DescriptorValue / Location
    HOMO Energy-5.2 eV
    LUMO Energy0.8 eV
    HOMO-LUMO Gap6.0 eV
    Location of Max. HOMO DensityAminophenyl group
    Min. Electrostatic Potential (MEP)-45 kcal/mol (near N of amino group and O of hydroxyl)
    Max. Electrostatic Potential (MEP)+30 kcal/mol (near H of hydroxyl and amino groups)

    Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

    In the context of reactions involving this compound, transition state (TS) localization and Intrinsic Reaction Coordinate (IRC) analysis are crucial for elucidating reaction mechanisms. For instance, in a hypothetical N-alkylation reaction to synthesize this compound, computational methods could be employed to model the reaction pathway.

    Transition State Localization: The process would begin by identifying the stationary points on the potential energy surface (PES), which include the reactants, products, and any intermediates. The transition state, representing the highest energy point along the reaction coordinate, is a first-order saddle point on the PES. Its structure is located using various computational algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method. For a reaction forming this compound, the TS would likely feature elongated bonds between the nucleophilic nitrogen of piperidin-4-ol and the electrophilic carbon of the 2-(3-aminophenyl)ethyl group, as well as the partial formation of a new N-C bond.

    Intrinsic Reaction Coordinate (IRC) Analysis: Once the transition state is located, an IRC calculation is performed to confirm that the identified TS correctly connects the reactants and products. This is achieved by following the minimum energy path downhill from the TS in both forward and reverse directions. The resulting path visualizes the geometric changes the molecule undergoes throughout the reaction, providing a detailed "movie" of the reaction mechanism. For this compound, this analysis would map the precise trajectory from the reactants (e.g., piperidin-4-ol and a suitable 2-(3-aminophenyl)ethyl halide) to the final product.

    Prediction of Regioselectivity and Stereoselectivity

    Computational chemistry can also predict the regioselectivity and stereoselectivity of reactions involving this compound.

    Regioselectivity: The aminophenyl group in this compound has multiple potentially reactive sites, particularly the amino group and the aromatic ring. For electrophilic aromatic substitution reactions, computational methods like Density Functional Theory (DFT) can be used to calculate the Fukui functions or map the electrostatic potential. These calculations would likely show that the positions ortho and para to the amino group are the most nucleophilic and thus the most likely sites for electrophilic attack, predicting the regiochemical outcome of reactions such as nitration or halogenation.

    Stereoselectivity: The piperidin-4-ol moiety contains a stereocenter if the ring is substituted in a way that breaks its symmetry. While this compound itself is achiral, reactions at the hydroxyl group or the adjacent carbon atoms could create new stereocenters. For example, in a hypothetical reduction of a related ketone precursor (1-[2-(3-aminophenyl)ethyl]piperidin-4-one), computational modeling could be used to predict the facial selectivity of hydride attack. By calculating the transition state energies for attack from either face of the carbonyl group, one could predict which diastereomer of the resulting alcohol would be favored.

    Structure-Property Relationships Derived from Computational Data (excluding biological outcomes)

    Computational methods can determine a wide range of molecular properties for this compound that are not directly related to its biological activity. These properties are derived from the calculated electronic structure and geometry of the molecule.

    Molecular Geometry and Conformational Analysis: Computational optimization of the molecule's geometry would reveal the most stable three-dimensional arrangement of its atoms. For this compound, this would involve determining the preferred conformation of the piperidine ring (likely a chair conformation) and the rotational orientation of the ethyl and aminophenyl groups. The data in the table below represents a hypothetical optimized geometry.

    Structural Parameter Predicted Value
    C-N-C bond angle (piperidine)~112°
    C-O bond length (hydroxyl)~1.43 Å
    Dihedral angle (ethyl bridge)Varies with conformation

    Electronic Properties: Calculations can provide insights into the electronic nature of the molecule. The distribution of electron density, for example, can be visualized through molecular electrostatic potential (MEP) maps. For this compound, the MEP would show regions of high electron density (negative potential) around the nitrogen and oxygen atoms, and regions of lower electron density (positive potential) around the hydroxyl and amino hydrogens. Other calculated properties include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the gap between which is an indicator of chemical reactivity.

    Electronic Property Hypothetical Value
    HOMO Energy-5.8 eV
    LUMO Energy-0.2 eV
    HOMO-LUMO Gap5.6 eV
    Dipole Moment~2.5 D

    These computationally derived properties provide a fundamental understanding of the molecule's intrinsic chemical nature, separate from its interactions with biological systems.

    Chemical Reactivity and Functional Group Transformations

    Reactivity of the Piperidine (B6355638) Nitrogen

    The tertiary amine of the piperidine ring in 1-[2-(3-Aminophenyl)ethyl]piperidin-4-ol is a key site for various chemical transformations, including N-alkylation, N-acylation, N-oxide formation, and the generation of quaternary ammonium (B1175870) salts.

    N-Alkylation and N-Acylation Reactions

    The nitrogen atom of the piperidine ring readily undergoes N-alkylation with various alkylating agents. This reaction is fundamental in the synthesis of numerous pharmaceutical compounds. For instance, the alkylation of the piperidine nitrogen with phenethyl bromide is a known step in the synthesis of fentanyl precursors. un.org Similarly, N-acylation can be achieved using acyl halides or anhydrides to introduce an acyl group, a common strategy to modify the pharmacological properties of piperidine-containing molecules. researchgate.net

    TransformationReagent ExamplesTypical ConditionsProduct Type
    N-AlkylationAlkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide), Alkyl sulfatesAprotic solvent (e.g., DMF, CH3CN), Base (e.g., K2CO3, Et3N)N-Alkyl piperidinium (B107235) salt
    N-AcylationAcyl chlorides (e.g., acetyl chloride, benzoyl chloride), Acyl anhydrides (e.g., acetic anhydride)Aprotic solvent (e.g., CH2Cl2, THF), Base (e.g., pyridine (B92270), Et3N)N-Acyl piperidine

    Formation of N-Oxides and Quaternary Ammonium Salts

    The piperidine nitrogen can be oxidized to form an N-oxide. This transformation is often observed in metabolic studies of tertiary amine drugs and can also be performed synthetically using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). google.comgoogle.com N-oxides are sometimes developed as prodrugs, which can be converted back to the parent amine in vivo. google.com

    Furthermore, the reaction of the piperidine nitrogen with an excess of an alkylating agent can lead to the formation of a quaternary ammonium salt. These salts have been investigated for various biological activities. google.com

    TransformationReagent ExamplesTypical ConditionsProduct Type
    N-Oxide FormationHydrogen peroxide (H2O2), m-Chloroperoxybenzoic acid (m-CPBA)Alcoholic or chlorinated solventsPiperidine N-oxide
    Quaternary Ammonium Salt FormationExcess alkyl halide (e.g., CH3I)Aprotic solvent (e.g., acetone (B3395972), acetonitrile)Quaternary piperidinium salt

    Ring-Opening Reactions under Specific Conditions

    While the piperidine ring is generally stable, it can undergo ring-opening reactions under specific and often harsh conditions. These reactions are not common for simple N-alkyl piperidines but can be induced through various methods such as photooxidation or electrochemical processes. researchgate.netthieme-connect.de For example, single electron transfer photooxidation can lead to the cleavage of the C-N bond, resulting in acyclic aminoaldehydes. researchgate.net Electrochemical methods have also been developed for the C-N bond cleavage of piperidine rings in peptide structures. thieme-connect.de Another approach involves the in situ formation of bicyclic quaternary ammonium salts which can then be cleaved by nucleophiles. researchgate.net

    Transformations of the Piperidin-4-ol Hydroxyl Group

    The hydroxyl group at the 4-position of the piperidine ring offers another site for functionalization, including oxidation to a ketone, and conversion to ethers and esters.

    Oxidation Reactions to Ketones

    The secondary alcohol of the piperidin-4-ol moiety can be oxidized to the corresponding ketone, 1-[2-(3-aminophenyl)ethyl]piperidin-4-one. This transformation is a key step in the synthesis of many biologically active molecules, including the fentanyl precursor N-phenethyl-4-piperidone (NPP). wikipedia.orgregulations.gov Various oxidizing agents can be employed for this purpose, with the choice of reagent depending on the desired selectivity and reaction conditions.

    Oxidizing AgentTypical ConditionsProduct
    Dess-Martin Periodinane (DMP)Chlorinated solvent (e.g., CH2Cl2), Room temperature1-[2-(3-Aminophenyl)ethyl]piperidin-4-one
    Swern Oxidation (oxalyl chloride, DMSO, triethylamine)Chlorinated solvent, Low temperature (-78 °C to rt)1-[2-(3-Aminophenyl)ethyl]piperidin-4-one
    Chromic acid-based reagents (e.g., PCC, PDC)Chlorinated solvent1-[2-(3-Aminophenyl)ethyl]piperidin-4-one

    Etherification and Esterification

    The hydroxyl group can be converted into an ether through Williamson ether synthesis, reacting the corresponding alkoxide with an alkyl halide. This reaction allows for the introduction of a wide range of substituents at the 4-position.

    Esterification of the hydroxyl group can be achieved by reaction with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. This is a common method for producing prodrugs or modifying the pharmacokinetic profile of a compound. For example, esterification of 1-phenethylpiperidin-4-ol (B1581920) is a known synthetic route. smolecule.com

    TransformationReagent ExamplesTypical ConditionsProduct Type
    EtherificationAlkyl halide (e.g., methyl iodide, benzyl bromide) + Base (e.g., NaH)Aprotic solvent (e.g., THF, DMF)4-Alkoxy-1-[2-(3-aminophenyl)ethyl]piperidine
    EsterificationCarboxylic acid + coupling agent (e.g., DCC), Acyl chloride, Acyl anhydrideAprotic solvent, often with a base (e.g., pyridine, Et3N)1-[2-(3-Aminophenyl)ethyl]piperidin-4-yl ester

    Substitution Reactions via Activated Hydroxyl Groups

    The hydroxyl group (-OH) of the piperidine ring is inherently a poor leaving group. Consequently, direct nucleophilic substitution at this position is not feasible. To facilitate substitution, the hydroxyl group must first be converted into a more labile leaving group through a process known as activation. nih.gov Common strategies involve transformation into sulfonate esters, such as tosylates or mesylates.

    This activation is typically achieved by reacting this compound with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. The resulting activated intermediate, a tosylate or mesylate, possesses a significantly better leaving group. This allows for subsequent nucleophilic substitution reactions (SN2) with a variety of nucleophiles. This two-step sequence enables the introduction of a wide range of functional groups at the C-4 position of the piperidine ring.

    Table 1: Representative Substitution Reactions of Activated this compound

    Activating AgentIntermediateNucleophile (Nu⁻)Product
    Tosyl Chloride (TsCl)1-[2-(3-Aminophenyl)ethyl]piperidin-4-yl tosylateAzide (B81097) (N₃⁻)4-Azido-1-[2-(3-aminophenyl)ethyl]piperidine
    Mesyl Chloride (MsCl)1-[2-(3-Aminophenyl)ethyl]piperidin-4-yl mesylateCyanide (CN⁻)1-[2-(3-Aminophenyl)ethyl]piperidine-4-carbonitrile
    Tosyl Chloride (TsCl)1-[2-(3-Aminophenyl)ethyl]piperidin-4-yl tosylateIodide (I⁻)1-[2-(3-Aminophenyl)ethyl]-4-iodopiperidine

    Dehydration Reactions

    The secondary alcohol of this compound can undergo dehydration to form an alkene. This elimination reaction typically requires treatment with strong acids (e.g., H₂SO₄, H₃PO₄) and heat. The acid protonates the hydroxyl group, converting it into a good leaving group (H₂O), which is then eliminated. This results in the formation of a carbon-carbon double bond within the piperidine ring, yielding 1-[2-(3-aminophenyl)ethyl]-1,2,3,6-tetrahydropyridine. Studies on structurally similar compounds, such as 2-(4-aminophenyl)ethanol, have shown that thermal dehydration can be facilitated, sometimes in the presence of a base like potassium hydroxide, to yield the corresponding styrene (B11656) derivative. researchgate.net

    Reactions Involving the Aromatic Amine (3-Aminophenyl)

    The primary aromatic amine is a highly versatile functional group, serving as a key site for a multitude of chemical transformations.

    Acylation and Sulfonylation of the Aromatic Amine

    The nucleophilic nature of the primary aromatic amine allows it to readily react with acylating and sulfonylating agents.

    Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base (such as pyridine or triethylamine) yields the corresponding N-acylated amide derivatives. This reaction is a common strategy for protecting the amine group or for synthesizing biologically active amide compounds. nih.govbasjsci.edu.iq

    Sulfonylation: Similarly, treatment with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in a basic medium produces stable sulfonamides. mdpi.comnih.gov Sulfonamides are a significant class of compounds in medicinal chemistry. ucl.ac.ukcbijournal.com

    Table 2: Acylation and Sulfonylation Products

    ReagentReaction TypeProduct Name
    Acetyl ChlorideAcylationN-(3-(2-(4-Hydroxypiperidin-1-yl)ethyl)phenyl)acetamide
    Benzoyl ChlorideAcylationN-(3-(2-(4-Hydroxypiperidin-1-yl)ethyl)phenyl)benzamide
    p-Toluenesulfonyl Chloride (TsCl)SulfonylationN-(3-(2-(4-Hydroxypiperidin-1-yl)ethyl)phenyl)-4-methylbenzenesulfonamide
    Methanesulfonyl Chloride (MsCl)SulfonylationN-(3-(2-(4-Hydroxypiperidin-1-yl)ethyl)phenyl)methanesulfonamide

    Diazotization and Subsequent Transformations

    The primary aromatic amine can be converted into a diazonium salt upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). sci-hub.se The resulting aryl diazonium salt is a valuable synthetic intermediate that can be transformed into a wide array of functional groups.

    A key transformation of diazonium salts is the Sandmeyer reaction , which involves the substitution of the diazonium group (-N₂⁺) with a nucleophile, catalyzed by copper(I) salts. wikipedia.orgnih.gov This reaction provides a pathway to synthesize various aryl halides and cyanides that are not easily accessible through direct electrophilic substitution. researchgate.net Other transformations include reaction with water to form phenols or with potassium iodide to form aryl iodides. wikipedia.org

    Table 3: Products from Diazotization of this compound

    Reagent(s)Reaction NameProduct
    CuCl / HClSandmeyer Reaction1-[2-(3-Chlorophenyl)ethyl]piperidin-4-ol
    CuBr / HBrSandmeyer Reaction1-[2-(3-Bromophenyl)ethyl]piperidin-4-ol
    CuCN / KCNSandmeyer Reaction3-[2-(4-Hydroxypiperidin-1-yl)ethyl]benzonitrile
    H₂O, ΔHydrolysis3-[2-(4-Hydroxypiperidin-1-yl)ethyl]phenol
    HBF₄, ΔBalz-Schiemann Reaction1-[2-(3-Fluorophenyl)ethyl]piperidin-4-ol

    Electrophilic Aromatic Substitution on the Phenyl Ring (Regioselectivity)

    The regioselectivity of electrophilic aromatic substitution on the phenyl ring of this compound is governed by the directing effects of the two existing substituents: the primary amine (-NH₂) and the alkyl substituent (-CH₂CH₂-piperidin-4-ol).

    The amino group is a powerful activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic π-system via resonance. byjus.comchemistrysteps.com The alkyl substituent is a weak activating group and also an ortho, para-director through an inductive effect. youtube.com When multiple activating groups are present, the most powerful activating group typically controls the regioselectivity. wikipedia.org

    In this molecule, the potent amino group at the C-3 position will direct incoming electrophiles to the positions ortho (C-2 and C-4) and para (C-6) to it. The alkyl group at C-1 also directs to the C-2, C-4, and C-6 positions. Therefore, substitution is strongly favored at these positions. Steric hindrance from the bulky ethyl-piperidine substituent may slightly disfavor substitution at the C-2 position, making the C-4 and C-6 positions the most probable sites of reaction. youtube.com

    Table 4: Regioselectivity of Electrophilic Aromatic Substitution

    ReactionElectrophile (E⁺)Predicted Major Products
    Halogenation (e.g., Bromination)Br⁺1-[2-(3-Amino-4-bromophenyl)ethyl]piperidin-4-ol and 1-[2-(3-Amino-6-bromophenyl)ethyl]piperidin-4-ol
    NitrationNO₂⁺1-[2-(3-Amino-4-nitrophenyl)ethyl]piperidin-4-ol and 1-[2-(3-Amino-6-nitrophenyl)ethyl]piperidin-4-ol
    SulfonationSO₃2-Amino-5-[2-(4-hydroxypiperidin-1-yl)ethyl]benzenesulfonic acid and 4-Amino-5-[2-(4-hydroxypiperidin-1-yl)ethyl]benzenesulfonic acid

    Note: Under strongly acidic conditions, such as those used for nitration, the amino group can be protonated to form an anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group. This can lead to the formation of some meta-substituted products. byjus.com

    Reactivity of the Ethyl Linker

    The ethyl linker connecting the phenyl ring and the piperidine ring is a saturated aliphatic chain. As such, it is generally unreactive under most standard organic reaction conditions. This sp³-hybridized carbon chain is stable towards acids, bases, and common oxidizing and reducing agents that would typically transform the other functional groups in the molecule. Its primary role is to act as a stable covalent spacer between the two key pharmacophoric moieties, and it does not usually participate in the functional group transformations of the molecule.

    Advanced Spectroscopic Characterization Techniques Beyond Routine Identification

    Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding

    Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for identifying functional groups and probing intermolecular forces such as hydrogen bonding. nih.gov These techniques are sensitive to the vibrational modes of molecules, which are in turn influenced by their chemical environment and interactions.

    The molecular structure of 1-[2-(3-Aminophenyl)ethyl]piperidin-4-ol features several functional groups capable of participating in hydrogen bonding: the primary amine (-NH2) on the phenyl ring, the secondary amine within the piperidine (B6355638) ring, and the hydroxyl (-OH) group. These groups can act as both hydrogen bond donors and acceptors, leading to complex intra- and intermolecular hydrogen bond networks. pressbooks.pubacs.org

    FT-IR and Raman spectroscopy can effectively probe these interactions. The stretching frequencies of O-H and N-H bonds are particularly sensitive to hydrogen bonding. In a non-interacting environment (e.g., a dilute solution in a non-polar solvent), these groups would exhibit sharp absorption bands at higher wavenumbers. However, the presence of hydrogen bonding causes these bands to broaden and shift to lower frequencies. The magnitude of this shift correlates with the strength of the hydrogen bond. nih.gov For instance, strong O-H···N or N-H···O interactions would result in significant band broadening and displacement.

    Expected Vibrational Frequencies for this compound Involved in Hydrogen Bonding

    This table presents hypothetical data based on typical values for the functional groups present in the molecule.

    Functional Group Vibrational Mode Expected Frequency (Free, cm⁻¹) Expected Frequency (H-Bonded, cm⁻¹) Spectral Feature
    Hydroxyl (-OH) O-H Stretch ~3600 3200 - 3500 Broad, strong band
    Primary Amine (-NH₂) N-H Symmetric Stretch ~3400 ~3300 Broad band
    Primary Amine (-NH₂) N-H Asymmetric Stretch ~3500 ~3400 Broad band

    By analyzing the spectra under various conditions (e.g., different concentrations, temperatures, or in different solvents), the nature and extent of these hydrogen bond networks can be detailed.

    The low-frequency region of the vibrational spectrum (typically below 400 cm⁻¹), accessible through Far-IR, Terahertz (THz), and low-wavenumber Raman spectroscopy, provides information on large-scale molecular motions. These include torsional modes of the entire molecule and lattice vibrations (phonons) in the solid state. These low-energy vibrations are highly sensitive to the molecule's conformation and crystal packing. mdpi.com

    For this compound, key conformational features include the puckering of the piperidine ring (chair vs. boat conformations) and the rotational orientation of the aminophenyl ethyl side chain relative to the piperidine ring. Each distinct conformation would possess a unique set of low-frequency vibrational modes, creating a "conformational fingerprint." mdpi.com Comparing the experimental low-frequency spectra with theoretical calculations from methods like Density Functional Theory (DFT) can help identify the predominant conformation in the solid state or in solution. mdpi.com

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Dynamic Insights

    While routine ¹H and ¹³C NMR are standard for structural confirmation, advanced NMR techniques provide unparalleled detail about three-dimensional structure, polymorphism, and aggregation states.

    Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of pharmaceutical science. Different polymorphs can have different physical properties. Solid-state NMR (ssNMR) is a primary technique for identifying and characterizing polymorphs, as it is sensitive to the local electronic environment of each nucleus, which is dictated by the crystal packing. researchgate.net

    In ssNMR, techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. For this compound, ¹³C and ¹⁵N CP/MAS spectra would be particularly informative. Atoms that are crystallographically inequivalent in different polymorphs will give rise to distinct signals. For example, if the hydrogen bonding pattern or molecular conformation differs between two polymorphs, the chemical shifts of the carbons and nitrogens involved in these interactions will change. This allows for the unambiguous identification and quantification of different polymorphic forms in a sample. researchgate.net

    Hypothetical ¹³C ssNMR Chemical Shift Differences Between Two Polymorphs of this compound

    This table illustrates potential differences in chemical shifts that could be observed for two distinct crystalline forms.

    Carbon Atom Polymorph A (ppm) Polymorph B (ppm) Δδ (ppm)
    C4 (bearing -OH) 68.2 70.1 1.9
    C2, C6 (piperidine) 51.5 51.8 0.3
    C3' (bearing -NH₂) 145.8 148.0 2.2

    Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients. ed.ac.ukcore.ac.uk The diffusion rate of a molecule is related to its size and shape (hydrodynamic radius); larger molecules or aggregates diffuse more slowly than smaller ones. rsc.org

    This technique can be used to study the self-aggregation of this compound in solution. Due to its hydrogen bonding capabilities, the molecule may form dimers or larger oligomers, especially at higher concentrations or in less polar solvents. A DOSY experiment would show a single diffusion coefficient at low concentrations. As aggregation occurs, the average size of the molecular species increases, leading to a decrease in the measured diffusion coefficient. rsc.org This allows for the characterization of aggregation phenomena and the estimation of the size of the aggregates. nih.gov

    Hypothetical DOSY Data for this compound in CDCl₃

    This table shows how the diffusion coefficient might change with concentration, indicating aggregation.

    Concentration (mM) Diffusion Coefficient (D, x10⁻¹⁰ m²/s) Apparent Hydrodynamic Radius (Å)
    1 9.5 4.5
    10 8.8 4.9
    50 7.2 6.0

    The Nuclear Overhauser Effect (NOE) is a phenomenon in which the spin polarization of one nucleus is transferred to another nucleus through space, if they are in close proximity (typically < 5 Å). A 2D NOESY experiment maps these through-space correlations, providing crucial information about the three-dimensional structure and conformation of a molecule in solution. rowan.edu

    Expected Key NOESY Correlations for Conformational Analysis

    This table lists potential through-space correlations that would be indicative of the molecule's 3D structure.

    Proton(s) 1 Proton(s) 2 Implied Proximity
    Ethyl -CH₂-Ar H2' or H4' of phenyl ring Defines rotation around the CH₂-Ar bond
    Ethyl -CH₂-Npip H2, H6 (axial) of piperidine ring Defines conformation of the ethyl linker relative to the piperidine ring
    H4 (piperidine) H2, H6 (axial) of piperidine ring Confirms chair conformation of the piperidine ring

    Photoelectron Spectroscopy (XPS, UPS) for Electronic State Characterization

    X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are powerful surface-sensitive techniques that provide information about elemental composition, chemical states, and valence band electronic structure.

    X-ray Photoelectron Spectroscopy (XPS): XPS analysis involves irradiating a sample with X-rays and measuring the kinetic energy of ejected core-level electrons. The binding energy of these electrons is characteristic of the element and its chemical environment. For this compound, XPS would be expected to show distinct peaks for the core levels of carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s).

    High-resolution scans of the N 1s and O 1s regions would be particularly informative. The N 1s spectrum should, in principle, resolve two components corresponding to the aniline (B41778) and piperidine nitrogens, though these may overlap. Amine nitrogens typically exhibit binding energies around 399-400 eV. researchgate.netuic.edu The O 1s peak for the hydroxyl group is expected to appear around 532.7-533.4 eV. xpsfitting.comsemanticscholar.orgxpsfitting.com Variations in these binding energies can indicate different protonation or coordination states.

    Ultraviolet Photoelectron Spectroscopy (UPS): UPS uses lower-energy UV radiation to probe the valence molecular orbitals. The resulting spectrum provides a map of the density of states in the valence region, offering insight into the molecule's frontier orbitals (HOMO and LUMO), which are crucial for understanding its chemical reactivity.

    Table 2: Predicted Core-Level Binding Energies (XPS) for this compound Values are referenced to an adventitious carbon C 1s peak at 284.8 eV and are based on typical ranges for organic functional groups.

    Core Level Functional Group Predicted Binding Energy (eV)
    N 1s Aromatic & Aliphatic Amines 399.0 - 401.0
    O 1s Alcohol (-OH) 532.5 - 533.5

    | C 1s | C-C, C-H, C-N, C-O | ~285 - 287 |

    Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

    Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specifically designed to detect species with unpaired electrons, such as free radicals. youtube.com The parent molecule, this compound, is a diamagnetic, even-electron species and is therefore "EPR silent." However, EPR spectroscopy would be an invaluable tool for detecting and characterizing any paramagnetic radical intermediates that could be formed through oxidation or other chemical processes. researchgate.net

    For instance, oxidation of the aminophenyl moiety could potentially generate a nitrogen-centered radical cation. Alternatively, reactions involving hydrogen abstraction could lead to other radical species. Due to the high reactivity and short lifetimes of many free radicals, a technique called "spin trapping" is often employed. nih.gov In this method, a short-lived radical reacts with a "spin trap" molecule (e.g., 5,5-dimethyl-1-pyrroline (B8520582) N-oxide, DMPO) to form a more stable and persistent radical adduct that can be readily detected and characterized by EPR. oup.comresearchgate.netnih.gov

    The resulting EPR spectrum provides key information through its g-factor and hyperfine coupling constants (A). The g-factor is characteristic of the radical's electronic environment, while the hyperfine couplings provide information about the interactions between the unpaired electron and nearby magnetic nuclei (like ¹⁴N and ¹H), helping to identify the structure of the radical intermediate. nih.govlibretexts.org For example, a nitroxide radical formed from the piperidine nitrogen would be expected to show a characteristic triplet signal due to hyperfine coupling with the ¹⁴N nucleus (I=1). libretexts.org

    Table 3: Hypothetical EPR Parameters for a Potential Radical Intermediate These parameters are representative values for a nitroxide-type radical adduct that could be formed and are used for illustrative purposes.

    Parameter Description Representative Value
    g-factor Characterizes the radical's magnetic moment ~2.006
    A(¹⁴N) Hyperfine coupling to the nitrogen nucleus 14 - 16 G (Gauss)

    | A(¹H) | Hyperfine coupling to adjacent protons | 1 - 10 G (Gauss) |

    Derivatization Strategies for Advanced Research Applications

    Chemical Derivatization for Enhanced Analytical Detection

    Chemical derivatization is a strategy used to modify an analyte to improve its chemical and physical properties for analytical purposes. nih.gov For 1-[2-(3-aminophenyl)ethyl]piperidin-4-ol, this involves reacting its amine or alcohol group to attach a new molecular tag. This process can significantly enhance detectability by introducing a chromophore for UV-visible detection, a fluorophore for fluorescence detection, or a group that improves ionization efficiency for mass spectrometry. sdiarticle4.comnih.gov

    While some amine-containing compounds, such as N-(4-aminophenyl)piperidine, are employed as derivatizing agents to enhance the analysis of other molecules like carboxylic acids nsf.govnih.govresearchgate.net, the focus for this compound is the derivatization of its own functional groups. The primary aromatic amine on the phenyl ring and the secondary alcohol on the piperidine (B6355638) ring are the principal targets for such modifications.

    A variety of reagents are available for the derivatization of primary and secondary amines. nih.govacs.org These reagents are chosen based on the analytical technique to be used. For High-Performance Liquid Chromatography (HPLC) with UV-visible or fluorescence detection, common derivatizing agents for amines include Dansyl chloride (DNS-Cl), 9-fluorenylmethyl chloroformate (Fmoc-Cl), and o-phthalaldehyde (B127526) (OPA). nih.govsdiarticle4.comnih.gov These reactions typically yield stable, highly responsive products suitable for sensitive quantification.

    Table 1: Common Derivatizing Agents for Amine Functional Groups

    Derivatizing Agent Abbreviation Target Functional Group Detection Method
    Dansyl chloride DNS-Cl Primary & Secondary Amines Fluorescence, UV
    9-fluorenylmethyl chloroformate Fmoc-Cl Primary & Secondary Amines Fluorescence
    o-phthalaldehyde OPA Primary Amines Fluorescence
    4-N,N-dimethylaminoazobenzene-4'-sulfonyl chloride Dabsyl-Cl Primary & Secondary Amines UV-Visible

    The derivatization of the secondary alcohol group on the piperidine ring can also be achieved using reagents that target hydroxyl moieties, such as those involving acylation or silylation, to improve chromatographic behavior or detection sensitivity. nih.gov

    Liquid Chromatography-Mass Spectrometry (LC-MS) and Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) are powerful techniques for the analysis of complex mixtures. researchgate.netresearchwithrowan.com However, the sensitivity of detection can be a limiting factor, particularly for compounds that ionize poorly. nih.gov Chemical derivatization can resolve this issue by introducing a tag with high proton affinity, which enhances ionization in positive mode electrospray ionization (ESI), thereby significantly improving detection limits. nsf.govrowan.edu

    Studies on the related compound N-(4-aminophenyl)piperidine have shown that using it as a derivatization tag for organic acids can increase sensitivity in LC-MS analysis by up to 20-fold and in SFC-MS by over 100-fold. nsf.gov This principle is directly applicable to this compound. By derivatizing its primary amine group, a tag can be introduced that promotes more efficient protonation, leading to a stronger signal in the mass spectrometer. This allows for detection at much lower concentrations, with reports showing improvements in limits of detection (LOD) ranging from 22-fold to 3800-fold for derivatized compounds. nsf.gov This enhancement is crucial for trace-level analysis in complex biological or environmental matrices.

    The benefits of derivatization extend to SFC-MS, a technique of growing importance for metabolomic analysis. researchwithrowan.com Attaching a high proton affinity tag allows for detection in positive ionization mode, which is generally more sensitive than the negative mode that might otherwise be required. nsf.govnih.gov This strategy can lead to detection limits in the parts-per-billion (ppb) range. nih.govrowan.edu

    Beyond improving detector response, derivatization can also enhance the chromatographic separation of analytes. nih.govnih.gov Modifying the structure of this compound can alter its polarity, volatility, and structural characteristics, which can be leveraged to improve peak shape, reduce tailing, and resolve it from interfering components in a mixture. scispace.com

    Synthesis of Labeled Analogues for Mechanistic Studies

    Isotopically labeled analogues of this compound are invaluable tools for elucidating reaction mechanisms, studying metabolic pathways, and serving as internal standards in quantitative mass spectrometry. nih.govacs.org The synthesis of these analogues involves replacing specific atoms (typically hydrogen, carbon, or nitrogen) with their heavier isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). researchgate.net

    Deuterium labeling, the replacement of a protium (B1232500) (¹H) atom with a deuterium (²H) atom, is a powerful technique in mechanistic studies. researchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect (KIE) where reactions involving the cleavage of a C-D bond are slower than those involving a C-H bond. mdpi.com By strategically placing deuterium atoms on the this compound molecule, researchers can determine whether a specific C-H bond is broken in the rate-determining step of a reaction.

    Synthetic methods for incorporating deuterium into piperidine rings and related N-heterocycles often involve hydrogen isotope exchange (HIE) reactions. researchgate.netnih.gov These methods can be catalyzed by transition metals like ruthenium or palladium, using deuterium oxide (D₂O) as an inexpensive and readily available deuterium source. mdpi.comresearchgate.netnih.gov Such approaches can achieve high levels of deuterium incorporation at specific positions, such as those alpha to the nitrogen atom within the piperidine ring. researchgate.net Photoredox-mediated protocols also offer a method for selectively installing deuterium at α-amino sp³ C-H bonds using D₂O. nih.gov These labeled analogues are critical for absorption, distribution, metabolism, and excretion (ADME) studies in drug development. acs.org

    The incorporation of stable isotopes like ¹³C and ¹⁵N enables a range of advanced analytical studies using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov

    ¹³C and ¹⁵N Labeling for NMR: In NMR, selective ¹⁵N labeling of the amine groups or ¹³C labeling of the carbon backbone of this compound can overcome issues of spectral overlap and low sensitivity. nih.govrsc.org The analysis of ¹³C–¹⁵N and ¹H–¹⁵N spin-spin coupling constants (J-couplings) provides unambiguous information about bond connectivity, allowing for the definitive structural confirmation of the molecule and its transformation products. rsc.orgrsc.org This technique is particularly powerful for tracing the pathways of chemical rearrangements. rsc.org While ¹³C NMR can be performed at natural abundance, isotopic enrichment significantly enhances the signal, making advanced experiments like INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment) more feasible for tracing out the complete carbon skeleton of a molecule in a complex mixture. frontiersin.org

    ¹³C and ¹⁵N Labeling for MS: In mass spectrometry, ¹³C and ¹⁵N labeled analogues serve as ideal internal standards for quantitative analysis, as they have nearly identical chemical properties and chromatographic retention times to the unlabeled analyte but are distinguishable by their mass-to-charge ratio. nih.gov Furthermore, in metabolic studies, feeding a biological system with a ¹³C or ¹⁵N labeled compound allows researchers to trace the fate of the atoms through various metabolic pathways by analyzing the mass shifts in downstream metabolites. nih.govcornell.edu This provides direct evidence of metabolic transformations and helps to identify reaction products and intermediates. nih.gov

    Table 2: Isotopic Labeling Strategies and Applications

    Isotope Labeling Method Key Application(s) Analytical Technique(s)
    Deuterium (²H) Hydrogen Isotope Exchange (HIE) with D₂O Elucidation of reaction mechanisms (Kinetic Isotope Effect), ADME studies Mass Spectrometry, NMR
    Carbon-13 (¹³C) Synthesis from ¹³C-labeled precursors Structural elucidation, metabolic pathway tracing, internal standards NMR, Mass Spectrometry

    Preparation of Solid-Phase Supports for Combinatorial Chemistry Research

    The immobilization of this compound onto a solid support is a critical step for its use in combinatorial chemistry, enabling the high-throughput synthesis of compound libraries for screening purposes. The choice of immobilization strategy depends on which functional group is used as the attachment point to the resin, which in turn influences the diversity of the resulting library. Both the primary amine and the secondary alcohol can be utilized for this purpose.

    Immobilization via the Aromatic Amine:

    The primary aromatic amine is a readily functionalizable group for attachment to various commercially available resins. A common approach involves the formation of a stable amide bond. This typically requires the use of a resin that has been pre-functionalized with a carboxylic acid linker.

    For instance, a widely used support is the Merrifield resin, which is a chloromethylated polystyrene resin. researchgate.netgoogle.comtaylorandfrancis.com To make it suitable for coupling with an amine, it can be first functionalized with a linker containing a carboxylic acid. A popular choice is the Wang resin, which has a 4-hydroxymethylphenoxymethyl linker that can be esterified with an amino acid, or in this context, a linker that presents a terminal carboxylic acid.

    A typical reaction scheme would involve the activation of the carboxylic acid on the resin using standard peptide coupling reagents, followed by reaction with the primary amine of this compound. This leaves the piperidinol hydroxyl group free for subsequent diversification reactions.

    Table 1: Reagents for Amine-Directed Immobilization

    Reagent/ResinRolePurpose
    Carboxy-functionalized resin (e.g., Carboxypolystyrene)Solid SupportProvides the insoluble matrix for synthesis.
    HBTU/HOBtCoupling ReagentsActivate the carboxylic acid for amide bond formation.
    DIEABaseFacilitates the coupling reaction.
    DMFSolventSwells the resin and dissolves reactants.

    Alternatively, reductive amination can be employed to attach the amine to a resin functionalized with an aldehyde group. nih.govacs.org This method forms a secondary amine linkage, offering a different chemical linkage compared to the amide bond.

    Immobilization via the Piperidinol Hydroxyl Group:

    The secondary alcohol of the piperidinol moiety offers another point of attachment to a solid support. This strategy leaves the aromatic amine free for library diversification. Ether or ester linkages are the most common methods for immobilizing alcohols.

    To form an ether linkage, a resin with a reactive halide, such as the classic Merrifield resin (chloromethyl polystyrene), can be used. The hydroxyl group of this compound, acting as a nucleophile, displaces the chloride on the resin in the presence of a suitable base.

    For an ester linkage, a resin functionalized with a carboxylic acid is required. The esterification can be promoted by coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

    Table 2: Reagents for Hydroxyl-Directed Immobilization

    Reagent/ResinRolePurpose
    Merrifield Resin (Chloromethyl)Solid SupportProvides a reactive site for ether linkage formation.
    NaHBaseDeprotonates the hydroxyl group to form a nucleophile.
    Carboxy-functionalized resinSolid SupportProvides a functional group for ester linkage formation.
    DCC/DMAPCoupling ReagentsFacilitate the esterification reaction.
    THFSolventA suitable solvent for these reactions.

    The choice of linker is crucial as it must be stable to the reaction conditions used for library synthesis but cleavable under specific conditions to release the final products from the solid support. mdpi.commdpi.comnih.govpeptide.comimperial.ac.uk Safety-catch linkers, which require an activation step before cleavage, can provide additional stability and control. mdpi.commdpi.com

    Development of Probes for Chemical Biology Research

    The development of chemical probes from this compound allows for the investigation of its biological targets and mechanisms of action in a non-clinical, in vitro setting. This involves the attachment of fluorescent tags for imaging or affinity tags for target identification.

    Fluorescent Probes:

    The primary aromatic amine is an ideal site for the introduction of a fluorophore. A common method is the reaction of the amine with an isothiocyanate or a succinimidyl ester derivative of a fluorescent dye. acs.org Many such fluorescent reagents are commercially available, covering a wide range of excitation and emission wavelengths.

    For example, fluorescein (B123965) isothiocyanate (FITC) or a rhodamine-B-isothiocyanate can react with the primary amine under mild basic conditions to form a stable thiourea (B124793) linkage, yielding a fluorescently labeled version of the parent compound.

    Table 3: Common Fluorophores for Amine Derivatization

    Fluorophore ReagentReactive GroupResulting Linkage
    Fluorescein isothiocyanate (FITC)IsothiocyanateThiourea
    Rhodamine B isothiocyanateIsothiocyanateThiourea
    Dansyl chlorideSulfonyl chlorideSulfonamide
    NBD chlorideChloroAmine

    The resulting fluorescent probes can be used in techniques such as fluorescence microscopy to visualize the subcellular localization of the compound in cultured cells or in fluorescence polarization assays to study binding interactions with potential protein targets. nih.govnih.govrsc.orgresearchgate.net

    Affinity Probes:

    For target identification studies, an affinity tag, such as biotin (B1667282), can be attached to the molecule. thermofisher.comwikipedia.orgresearchgate.netgbiosciences.comaatbio.com Biotin's high affinity for avidin (B1170675) and streptavidin allows for the capture and isolation of binding partners from cell lysates.

    Similar to fluorescent labeling, biotin can be introduced via its N-hydroxysuccinimide (NHS) ester derivative, which reacts with the primary amine of this compound to form a stable amide bond. thermofisher.comgbiosciences.com Often, a spacer arm is incorporated between the biotin and the reactive group to minimize steric hindrance and improve the accessibility of the biotin for binding to avidin or streptavidin. aatbio.com

    Table 4: Reagents for Affinity Probe Synthesis

    ReagentReactive GroupPurpose
    NHS-BiotinN-hydroxysuccinimide esterForms a stable amide bond with the primary amine.
    NHS-PEG-BiotinN-hydroxysuccinimide ester with a PEG spacerProvides a longer, flexible linker to reduce steric hindrance.

    Once a biotinylated probe is synthesized, it can be incubated with a cell lysate. The probe-protein complexes can then be pulled down using streptavidin-coated beads. The captured proteins can be subsequently identified by mass spectrometry, revealing the potential biological targets of the parent compound. researchgate.netacs.orgresearchgate.net

    Conclusion and Future Directions in Fundamental Chemical Research

    Summary of Current Research Contributions

    A thorough review of publicly available research indicates that dedicated studies on 1-[2-(3-Aminophenyl)ethyl]piperidin-4-ol are sparse. Its primary contribution to the field is its existence as a potential, yet underexplored, chemical building block. The constituent fragments, however, are well-established in medicinal and materials chemistry. The piperidine (B6355638) ring is a privileged scaffold found in numerous pharmaceuticals, valued for its ability to impart favorable physicochemical properties. mdpi.comresearchgate.net Similarly, the aminophenyl group is a cornerstone of dye chemistry and a key monomer in the field of conducting polymers. The novelty of this compound lies in the covalent linkage of these two important motifs, creating a bifunctional molecule whose potential has yet to be systematically investigated.

    Identification of Remaining Challenges in Synthesis and Characterization

    The advancement of research on this compound is predicated on overcoming challenges in its synthesis and characterization.

    Synthesis: A plausible synthetic route would involve a multi-step process, such as the N-alkylation of piperidin-4-ol with a protected 3-aminophenethyl halide (e.g., 3-nitrophenethyl bromide), followed by the reduction of the nitro group to the desired aniline (B41778). Key challenges in this approach include:

    Selectivity: Preventing over-alkylation of the piperidine nitrogen or side reactions involving the aniline moiety.

    Reaction Conditions: Optimizing conditions for both the alkylation and reduction steps to achieve high yields and purity.

    Purification: The compound's polarity, due to the presence of both a hydroxyl group and two amine functionalities, can complicate purification by standard chromatographic methods.

    Characterization: Comprehensive characterization is essential to confirm the structure and purity of the compound. While standard techniques are applicable, the lack of published reference data means that de novo structural elucidation is required. A full characterization profile would necessitate a combination of spectroscopic and analytical methods.

    Technique Expected Observations and Purpose
    ¹H NMR Signals for aromatic protons (meta-substituted pattern), ethyl linker protons (A₂B₂ system), piperidine ring protons, and exchangeable protons for -OH and -NH₂ groups. Confirms connectivity.
    ¹³C NMR Distinct signals for aromatic, aliphatic (ethyl and piperidine), and carbinol carbons. Confirms carbon skeleton.
    FT-IR Characteristic stretches for N-H (aniline, ~3300-3500 cm⁻¹), O-H (alcohol, broad ~3200-3600 cm⁻¹), C-N, and C-O bonds. Confirms functional groups.
    Mass Spectrometry Determination of the molecular ion peak to confirm molecular weight and fragmentation pattern to support the proposed structure.
    Elemental Analysis Provides the percentage composition of C, H, and N, confirming the empirical formula.

    Obtaining a crystalline sample suitable for X-ray crystallography would provide unambiguous proof of structure but can be a significant challenge for molecules with flexible linkers.

    Emerging Methodologies for Structural Diversification

    The true potential of this compound lies in its capacity for structural diversification using modern synthetic methods. Each functional handle on the molecule serves as a gateway to new derivatives.

    Aniline Moiety: The primary aromatic amine is amenable to a wide array of transformations, including Buchwald-Hartwig amination for C-N bond formation, diazotization followed by Sandmeyer reactions to introduce various substituents (e.g., -OH, -CN, -halogens), and acylation to form amides.

    Hydroxyl Group: The secondary alcohol can be oxidized to the corresponding piperidin-4-one, a valuable intermediate in its own right. googleapis.com It can also undergo esterification or etherification (e.g., via Mitsunobu or Williamson reactions) to introduce new functional groups. nih.gov

    Aromatic Ring: The aniline group strongly activates the aromatic ring toward electrophilic aromatic substitution at the ortho and para positions, allowing for the introduction of halogens, nitro groups, or alkyl groups, thereby tuning the electronic properties of the molecule.

    Piperidine Nitrogen: While already a tertiary amine, advanced techniques could potentially allow for ring-opening and re-closing strategies to modify the piperidine core itself.

    Potential for Novel Reaction Discovery

    The unique spatial arrangement of a Lewis basic tertiary amine, a hydrogen-bond donating alcohol, and a nucleophilic/coordinating aniline makes this compound an intriguing candidate for the discovery of novel catalytic reactions. It could function as a tridentate ligand for transition metals, where the piperidine nitrogen, the hydroxyl oxygen, and the aniline nitrogen coordinate to a metal center. The flexible ethyl linker allows the ligand to adopt various conformations, potentially enabling unique reactivity and selectivity in catalysis. Furthermore, its combination of a Lewis base and a hydrogen-bond donor could be exploited in the field of bifunctional organocatalysis.

    Interdisciplinary Research Opportunities within Chemical Science

    The multifaceted nature of this compound opens doors to interdisciplinary research, particularly in catalysis and materials science.

    As a potential ligand, the compound could be used to synthesize novel metal complexes. The electronic properties of the ligand could be systematically tuned by modifying the substituents on the phenyl ring, allowing for a detailed investigation of structure-activity relationships in catalytic processes. For instance, ruthenium complexes bearing piperidine-based ligands have been explored for polymerization reactions, suggesting a possible application area. The synthesis and characterization of its coordination complexes with metals like palladium, copper, or rhodium could lead to new catalysts for cross-coupling, hydrogenation, or C-H activation reactions. nih.gov

    The aniline functionality is a well-known precursor for the synthesis of polyaniline (PANI), a prominent conducting polymer. nih.gov The chemical or electrochemical polymerization of this compound would yield a novel PANI derivative. The large, non-planar piperidin-4-ol substituent would disrupt the inter-chain packing that is common in pristine PANI. This could lead to significant changes in the material's properties. rsc.orgresearchgate.net

    Property Polyaniline (PANI) Hypothetical Poly(this compound)
    Solubility Generally poor in common organic solvents.Potentially enhanced solubility due to the bulky, polar substituent disrupting chain packing. nih.gov
    Processability Difficult to process from solution.Improved processability, enabling the formation of films and coatings. rsc.org
    Morphology Typically granular or fibrillar.Potentially altered morphology (e.g., more amorphous or porous structures). researchgate.net
    Sensor Applications Widely used for sensing gases like ammonia (B1221849) and humidity.The hydroxyl and piperidine groups could introduce new specific binding sites, creating sensors with novel selectivity. nih.govresearchgate.net

    The hydroxyl group on the piperidine ring also provides a secondary reactive site for post-polymerization modification or for creating cross-linked networks, further expanding the potential materials science applications of this versatile monomer.

    Advanced Analytical Method Development

    Given the current lack of specific analytical methods for This compound , the development of robust and sensitive analytical techniques would be a crucial first step in any future research involving this compound. The establishment of such methods is fundamental for its accurate identification, quantification, and characterization in various matrices.

    Hypothetically, the development of analytical methods for this compound would likely focus on several key techniques:

    Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) would be the primary techniques for the separation and quantification of this compound.

    For HPLC, method development would involve selecting an appropriate stationary phase (e.g., C18) and optimizing the mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water with a pH modifier) to achieve good peak shape and resolution from potential impurities or metabolites.

    For GC, derivatization of the polar hydroxyl and amino groups would likely be necessary to improve volatility and thermal stability.

    Mass Spectrometry (MS): Coupling of chromatographic techniques with mass spectrometry (LC-MS or GC-MS) would provide high sensitivity and selectivity for detection. High-resolution mass spectrometry (HRMS) would be invaluable for confirming the elemental composition and for structural elucidation of the parent compound and any potential metabolites or degradation products. Tandem mass spectrometry (MS/MS) would be employed to develop specific fragmentation patterns for use in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) assays for highly sensitive and specific quantification.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential for the unambiguous structural confirmation of the synthesized compound. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, would be used to assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule.

    Spectroscopic Methods: Ultraviolet-Visible (UV-Vis) spectroscopy could be used for preliminary characterization and for quantitative analysis, provided the compound has a suitable chromophore. Infrared (IR) spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as the O-H, N-H, and C-N bonds.

    Q & A

    Q. What are the optimal synthetic routes for 1-[2-(3-Aminophenyl)ethyl]piperidin-4-ol, and how can purity be validated?

    Methodological Answer: Synthesis typically involves coupling 3-aminophenethylamine with piperidin-4-ol derivatives via nucleophilic substitution or reductive amination. Purification requires high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC) to isolate enantiomers or eliminate byproducts like unreacted amines. Structural validation employs 1^1H/13^13C NMR for bond confirmation and mass spectrometry (MS) for molecular weight verification. Purity assessment via melting point analysis and HPLC (≥95% purity threshold) is critical for downstream applications .

    Q. Which spectroscopic techniques are most reliable for characterizing the tertiary amine and hydroxyl groups in this compound?

    Methodological Answer: Fourier-transform infrared spectroscopy (FTIR) identifies hydroxyl (-OH) stretches (3200–3600 cm1^{-1}) and amine (-NH) vibrations (3300–3500 cm1^{-1}). Nuclear Overhauser effect spectroscopy (NOESY) resolves spatial proximity between the aromatic ring and piperidine moiety, while 1^1H NMR coupling constants clarify stereochemistry at the piperidin-4-ol chiral center .

    Q. How can researchers design initial biological activity screens for this compound in neurological or oncological contexts?

    Methodological Answer: Prioritize in vitro assays targeting receptors like dopamine D2_2 or serotonin 5-HT2A_{2A} (neurological) or kinases (oncological). Use competitive binding assays with radiolabeled ligands (e.g., 3^3H-spiperone for D2_2) and dose-response curves (IC50_{50} determination). Include positive controls (e.g., haloperidol for D2_2) and validate cytotoxicity via MTT assays on SH-SY5Y or HeLa cell lines .

    Advanced Research Questions

    Q. How can molecular docking simulations improve understanding of this compound’s binding affinity to σ-1 receptors?

    Methodological Answer: Use Schrödinger Suite or AutoDock Vina to model ligand-receptor interactions. Prepare the protein structure (PDB ID: 5HK1) by removing water molecules and adding hydrogens. Grid parameters should focus on the orthosteric binding pocket. Validate docking poses with molecular dynamics (MD) simulations (NAMD/GROMACS) over 100 ns to assess stability. Compare binding free energies (MM/PBSA) with known σ-1 agonists like (+)-pentazocine .

    Q. What strategies resolve contradictions between in vitro efficacy and in vivo pharmacokinetic data for this compound?

    Methodological Answer: Address poor bioavailability by analyzing logP (lipophilicity) and plasma protein binding (equilibrium dialysis). Use metabolic stability assays (e.g., liver microsomes) to identify cytochrome P450-mediated degradation. Modify the hydroxyl group via prodrug strategies (e.g., esterification) or optimize formulation (nanoparticle encapsulation) to enhance blood-brain barrier penetration .

    Q. How can computational QSAR models guide structural optimization for reduced off-target effects?

    Methodological Answer: Build quantitative structure-activity relationship (QSAR) models using Dragon descriptors (e.g., topological polar surface area, Wiener index). Train datasets with IC50_{50} values against primary targets (e.g., MAO-B) and off-targets (e.g., hERG). Apply partial least squares (PLS) regression to identify problematic substituents. Validate predictions via synthesis and in vitro screening of analogs .

    Q. What experimental approaches differentiate the pharmacological activity of stereoisomers?

    Methodological Answer: Separate enantiomers via chiral chromatography (Chiralpak AD-H column) and assign configurations using circular dichroism (CD). Compare in vitro binding affinities (Ki_i) and functional assays (cAMP accumulation for GPCRs). In vivo pharmacokinetic studies in rodents can reveal stereoselective metabolism (e.g., CYP2D6-mediated clearance) .

    Q. How do researchers assess the compound’s potential for inducing oxidative stress in neuronal cells?

    Methodological Answer: Measure reactive oxygen species (ROS) using dichlorofluorescein (DCFH-DA) fluorescence in SH-SY5Y cells. Combine with glutathione (GSH) depletion assays (DTNB reagent) and mitochondrial membrane potential (JC-1 staining). Validate findings via transcriptomics (Nrf2 pathway activation) and compare to controls like rotenone .

    Q. What methodologies evaluate the compound’s stability under varying pH and temperature conditions?

    Methodological Answer: Conduct forced degradation studies:

    • Acidic/alkaline hydrolysis : 0.1M HCl/NaOH at 60°C for 24 hours.
    • Thermal stress : 40–80°C in dry oven for 72 hours.
    • Photodegradation : ICH Q1B guidelines (UV light, 1.2 million lux-hours).
      Analyze degradation products via LC-MS and quantify parent compound loss using validated HPLC methods .

    Q. How can interdisciplinary frameworks address ethical and methodological challenges in studying this compound’s neurotoxic potential?

    Methodological Answer: Adopt the Contested Territories Network’s collaborative model: combine in silico toxicity predictions (ProTox-II), in vitro neurodegeneration assays, and ethnographic surveys on preclinical data interpretation biases. Use iterative peer review to align experimental outcomes with ontological assumptions about neurotoxicity thresholds .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.